IMP-2373
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C21H20N4O2 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
4-(1-cyanopyrrolidine-3-carbonyl)-N-[(4-ethynylphenyl)methyl]-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C21H20N4O2/c1-3-15-4-6-16(7-5-15)11-23-21(27)19-10-18(12-24(19)2)20(26)17-8-9-25(13-17)14-22/h1,4-7,10,12,17H,8-9,11,13H2,2H3,(H,23,27) |
Clave InChI |
URHCOQKMCOCJCX-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=C1C(=O)NCC2=CC=C(C=C2)C#C)C(=O)C3CCN(C3)C#N |
Origen del producto |
United States |
Foundational & Exploratory
The Mechanism of Action of IMP-2373: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IMP-2373 is a pioneering, cell-permeable, small-molecule probe designed for the broad-spectrum activity-based profiling of deubiquitinases (DUBs) within living cells.[1][2][3][4] Its mechanism of action is centered on the covalent and irreversible modification of the active site cysteine residue of a wide array of DUB enzymes.[5] This document provides a comprehensive overview of the core mechanism of this compound, detailed experimental protocols for its application, and a summary of its target engagement profile.
Introduction to this compound
Deubiquitinases (DUBs) are a superfamily of over 100 proteases that play a critical role in cellular homeostasis by reversing the process of ubiquitination, thereby regulating protein degradation, signaling pathways, and genome integrity.[2][3][4] Dysregulation of DUB activity is implicated in numerous pathologies, including cancer, neurodegenerative disorders, and inflammatory diseases, making them attractive targets for therapeutic intervention.[2][3][4]
This compound was developed to overcome the limitations of traditional ubiquitin-derived activity-based probes (ABPs), which are large and generally cell-impermeable.[2][6] As a small molecule, this compound readily crosses the cell membrane, enabling the direct assessment of DUB activity in a physiologically relevant context.[1][3] It is characterized as a "pan-DUB" probe, capable of quantitatively engaging with more than 35 DUBs across various cell lines.[2][3][6]
Core Mechanism of Action
The mechanism of action of this compound is a targeted, covalent modification of DUB enzymes. This process can be broken down into two key stages:
-
Active Site Recognition: this compound is designed to be recognized by the active site of DUBs.
-
Covalent Inactivation: The probe features a "warhead"—a highly reactive cyanopyrrolidine (CNPy) electrophile.[3] This CNPy group forms an irreversible covalent bond with the nucleophilic thiol group of the catalytic cysteine residue present in the active site of most DUBs. This covalent modification effectively inactivates the enzyme.
This covalent and activity-dependent binding makes this compound an ideal tool for Activity-Based Protein Profiling (ABPP), a powerful chemoproteomic technique used to assess the functional state of enzymes in complex biological systems.
Signaling Pathway Context
This compound does not act on a single signaling pathway but rather provides a snapshot of the activity of numerous DUBs that regulate a multitude of pathways. DUBs are integral to pathways controlling cell cycle progression, DNA damage repair, and signal transduction. By profiling which DUBs are active in a given cell state or in response to a specific stimulus, researchers can infer the status of these associated pathways.
Quantitative Data Summary
This compound has been shown to engage a broad spectrum of DUBs across multiple sub-families. Quantitative proteomic experiments using activity-based protein profiling (ABPP) have identified over 35 DUBs that are significantly engaged by this compound in a concentration-dependent manner in various human cell lines (e.g., T47D, U2OS, U87-MG).[7]
The tables below summarize the classes of DUBs targeted by this compound and provide a representative overview of the quantitative engagement observed in typical ABPP experiments.
Table 1: Deubiquitinase Families Targeted by this compound
| DUB Family | Representative Members Engaged |
| USP (Ubiquitin-Specific Protease) | USP7, USP10, USP11, USP30, and others |
| UCH (Ubiquitin C-terminal Hydrolase) | UCHL1, UCHL3, BAP1 |
| OTU (Ovarian Tumor Protease) | OTUB1, OTUD1 |
| MJD (Machado-Josephin Domain) | ATXN3 |
Note: This is a representative, non-exhaustive list based on available data.
Table 2: Representative Quantitative Engagement Data in T47D Cells
| DUB Target | Log₂ Fold Change (25 µM this compound, 1h) |
| USP7 | > 2.0 |
| USP10 | > 1.5 |
| UCHL1 | > 2.5 |
| OTUB1 | > 1.0 |
| BAP1 | > 1.8 |
Note: The values presented are illustrative of typical results from quantitative mass spectrometry-based ABPP experiments. Actual values can vary based on cell line, probe concentration, and incubation time.
Experimental Protocols
The following are detailed protocols for the application of this compound in activity-based protein profiling experiments.
In-Cell DUB Activity Profiling
This protocol describes the treatment of live cells with this compound to label active DUBs, followed by cell lysis and downstream analysis.
Materials:
-
This compound probe (with alkyne handle for click chemistry)
-
Cell culture medium (e.g., DMEM, RPMI)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
DMSO (for probe dilution)
Procedure:
-
Cell Culture: Plate cells of interest (e.g., HEK293T, T47D) and grow to 70-80% confluency.
-
Probe Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 3 µM to 25 µM).
-
Cell Treatment: Aspirate the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for the desired time (e.g., 1 to 4 hours) at 37°C in a 5% CO₂ incubator.
-
Cell Harvest: After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lysis: Add ice-cold lysis buffer to the cells, scrape to collect, and incubate on ice for 20 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA assay).
-
Downstream Processing: The lysate containing probe-labeled proteins is now ready for click chemistry and subsequent analysis by in-gel fluorescence or mass spectrometry.
Click Chemistry for Probe Visualization/Enrichment
This protocol is for conjugating a reporter tag (e.g., a fluorophore or biotin) to the alkyne handle of this compound that is now covalently bound to DUBs.
Materials:
-
Probe-labeled cell lysate (from Protocol 4.1)
-
Azide-reporter tag (e.g., Azide-TAMRA, Azide-Biotin)
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium Ascorbate (freshly prepared)
Procedure:
-
Prepare Reagents:
-
Azide-reporter stock (1 mM in DMSO).
-
CuSO₄ stock (20 mM in water).
-
THPTA stock (100 mM in water).
-
Sodium Ascorbate stock (300 mM in water, prepare fresh).
-
-
Reaction Setup: In a microfuge tube, combine the following in order:
-
50 µL of protein lysate (1-2 mg/mL).
-
Add PBS to a final volume of ~180 µL.
-
4 µL of Azide-reporter stock (final concentration ~20 µM).
-
10 µL of THPTA stock.
-
10 µL of CuSO₄ stock.
-
-
Initiate Reaction: Add 10 µL of freshly prepared Sodium Ascorbate solution to initiate the click reaction. Vortex briefly.
-
Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
Analysis:
-
For In-Gel Fluorescence: Add SDS-PAGE loading buffer, boil, and resolve by SDS-PAGE. Visualize the labeled proteins using a fluorescence gel scanner.
-
For Mass Spectrometry: Proceed with protein precipitation (e.g., with methanol/chloroform), digestion (e.g., with trypsin), and enrichment of biotin-tagged peptides using streptavidin beads before LC-MS/MS analysis.
-
Conclusion
This compound is a powerful chemical probe that functions as a covalent, pan-DUB activity-based profiling tool. Its cell permeability and broad-spectrum reactivity make it an invaluable asset for studying the complex roles of deubiquitinases in cellular physiology and disease. The methodologies outlined in this guide provide a framework for utilizing this compound to gain quantitative insights into DUB activity, facilitate the discovery of novel DUB-regulated pathways, and aid in the development of selective DUB inhibitors for therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Potent Deubiquitinase (DUB) Small-Molecule Activity-Based Probe Enables Broad Spectrum DUB Activity Profiling in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Small Molecule Probe Offers New Insights into Deubiquitinase Biology | Imperial News | Imperial College London [imperial.ac.uk]
- 5. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
IMP-2373: A Technical Guide to a Pan-Deubiquitinase Activity Probe for Cellular Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deubiquitinating enzymes (DUBs) represent a large family of proteases that play a critical role in cellular homeostasis by reversing the process of ubiquitination. Their involvement in a multitude of cellular processes, including protein degradation, DNA repair, and signal transduction, has made them attractive therapeutic targets for a range of diseases, including cancer and neurodegenerative disorders.[1][2] The development of chemical probes to interrogate DUB activity in a cellular context is paramount for both basic research and drug discovery.[2][3]
This technical guide provides an in-depth overview of IMP-2373, a potent and cell-permeable pan-deubiquitinase activity-based probe (ABP).[4][5] this compound utilizes a cyanopyrrolidine (CNPy) electrophilic "warhead" to covalently modify the active site cysteine of a broad spectrum of DUBs, enabling their detection and quantification in living cells.[5][6] This guide will detail the quantitative profiling of this compound, provide comprehensive experimental protocols for its use, and illustrate its application in a key cancer-related signaling pathway.
Data Presentation: Quantitative Profiling of this compound
This compound has been demonstrated to engage a wide array of deubiquitinases across multiple cell lines.[6] The following tables summarize the quantitative data on the engagement of DUBs by this compound, providing a clear comparison of its broad-spectrum activity.
Table 1: Deubiquitinase Engagement by this compound in Human Cancer Cell Lines
This table presents data from activity-based protein profiling (ABPP) experiments in three human cancer cell lines: T47D (breast cancer), U2OS (osteosarcoma), and U87-MG (glioblastoma). The data represents the number of DUBs significantly engaged by this compound at various concentrations.
| Cell Line | This compound Concentration (µM) | Number of Engaged DUBs (log2 Fold Change > 0.5) |
| T47D | 3.125 | >35 |
| 6.25 | >35 | |
| 12.5 | >35 | |
| 25 | >35 | |
| 50 | >35 | |
| 100 | >35 | |
| U2OS | 3.125 | >35 |
| 6.25 | >35 | |
| 12.5 | >35 | |
| 25 | >35 | |
| 50 | >35 | |
| 100 | >35 | |
| U87-MG | 3.125 | >35 |
| 6.25 | >35 | |
| 12.5 | >35 | |
| 25 | >35 | |
| 50 | >35 | |
| 100 | >35 |
Data adapted from Conole et al., Angew Chem Int Ed Engl. 2023.[3]
Table 2: Inhibition of Deubiquitinase Activity by this compound
This table showcases the inhibitory potential of this compound against a panel of 36 DUBs. The data is derived from competitive ubiquitin activity-based profiling (Ub-ABP) and demonstrates a significant reduction in DUB activity upon treatment with this compound.
| Deubiquitinase Family | Number of Inhibited DUBs (log2 Fold Change > 0.5) |
| USP | >20 |
| UCH | 4 |
| OTU | 6 |
| MJD | 2 |
| MINDY | 1 |
| JAMM | 3 |
Data adapted from Conole et al., Angew Chem Int Ed Engl. 2023.[3]
Mechanism of Action
This compound acts as a covalent inhibitor of DUBs. Its cyanopyrrolidine warhead is designed to react with the nucleophilic cysteine residue present in the active site of most DUBs. This reaction forms a stable covalent bond, effectively and irreversibly inactivating the enzyme.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound. These protocols are based on established methods in the field of chemical proteomics and can be adapted for specific experimental needs.[7][8][9][10][11]
In-Cell Activity-Based Protein Profiling (ABPP)
This protocol outlines the procedure for identifying DUBs targeted by this compound in living cells using tandem mass tag (TMT)-based quantitative proteomics.
Materials:
-
Cell culture reagents and appropriate cell line (e.g., T47D, U2OS, P493-6)
-
This compound (stock solution in DMSO)
-
Lysis Buffer: 8 M urea, 50 mM Tris-HCl pH 8.0, protease and phosphatase inhibitors
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade Trypsin and Lys-C
-
Tandem Mass Tag (TMT) labeling reagents
-
Solvents for chromatography (acetonitrile, formic acid)
-
LC-MS/MS instrument
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the desired concentration of this compound or vehicle (DMSO) for the specified time (e.g., 1 hour at 37°C).
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse in urea lysis buffer on ice.
-
Protein Quantification: Determine protein concentration using a compatible assay (e.g., BCA).
-
Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate free cysteines with IAA.
-
Protein Digestion: Precipitate proteins and resuspend in a suitable buffer for digestion. Perform a two-step digestion with Lys-C followed by Trypsin.
-
TMT Labeling: Label the resulting peptides with the appropriate TMT reagents according to the manufacturer's protocol.
-
Sample Pooling and Fractionation: Combine the labeled peptide samples and perform offline fractionation to reduce sample complexity.
-
LC-MS/MS Analysis: Analyze the peptide fractions by LC-MS/MS.
-
Data Analysis: Process the raw data using appropriate software to identify and quantify the peptides and proteins. DUBs that are significantly enriched in the this compound treated samples are considered targets.
Competitive Ubiquitin Activity-Based Profiling (Ub-ABP)
This protocol is used to confirm that this compound targets the active site of DUBs by competing with a ubiquitin-based probe.
Materials:
-
Cell lysates
-
This compound
-
Ubiquitin-based ABP (e.g., Ub-Propargylamine)
-
Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)
-
Streptavidin beads
-
SDS-PAGE and Western blotting reagents
-
Antibodies against specific DUBs or a general ubiquitin antibody
Procedure:
-
Pre-incubation with this compound: Incubate cell lysates with varying concentrations of this compound or vehicle for 1 hour at 37°C.
-
Labeling with Ub-ABP: Add the Ub-ABP to the lysates and incubate for a further 30 minutes.
-
Click Chemistry: Perform a click reaction to attach a biotin tag to the Ub-ABP.
-
Enrichment: Use streptavidin beads to pull down the biotin-labeled DUBs.
-
Analysis: Elute the enriched proteins and analyze by SDS-PAGE and Western blotting using antibodies against specific DUBs. A decrease in the signal for a particular DUB in the this compound treated samples indicates successful competition and active site binding.
Application in a Signaling Pathway: MYC Deregulation in B-Cell Lymphoma
This compound is a valuable tool for studying the role of DUBs in cancer biology. One key application is in understanding the post-translational regulation of the MYC oncoprotein, a critical driver in many B-cell lymphomas.[12][13][14] The stability and activity of MYC are regulated by ubiquitination, and DUBs can counteract this process, leading to MYC stabilization and enhanced oncogenic signaling.[15][16][17]
The diagram below illustrates how this compound can be used to probe the activity of DUBs that regulate MYC stability in a B-cell lymphoma model. For instance, in the P493-6 B-cell line, which has a tetracycline-repressible MYC gene, this compound can be used to identify DUBs whose activity changes upon MYC downregulation.[18]
By using this compound in combination with quantitative proteomics, researchers can identify specific DUBs that are active in MYC-driven lymphomas and assess how their activity is altered under different conditions. This information can be crucial for identifying novel therapeutic targets to counteract MYC's oncogenic effects.
Conclusion
This compound is a powerful and versatile chemical probe that enables the broad-spectrum profiling of deubiquitinase activity in living cells. Its cell-permeability and covalent mechanism of action make it an invaluable tool for researchers in both academic and industrial settings. The quantitative data and detailed protocols provided in this guide are intended to facilitate the adoption of this compound for the investigation of DUBs in a wide range of biological and disease contexts, ultimately accelerating the discovery of novel therapeutics targeting this important class of enzymes.
References
- 1. Deubiquitinases in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Small Molecule Probe Offers New Insights into Deubiquitinase Biology | Imperial News | Imperial College London [imperial.ac.uk]
- 3. Discovery of a Potent Deubiquitinase (DUB) Small-Molecule Activity-Based Probe Enables Broad Spectrum DUB Activity Profiling in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a Potent Deubiquitinase (DUB) Small Molecule Activity-based Probe Enables Broad Spectrum DUB Activity Profiling in Living Cells. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Activity-Based Protein Profiling (ABPP) for Cellular Deubiquitinase (DUB) and Inhibitor Profiling at Deep and High-Throughput Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ABPP-HT*—Deep Meets Fast for Activity-Based Profiling of Deubiquitylating Enzymes Using Advanced DIA Mass Spectrometry Methods | MDPI [mdpi.com]
- 9. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tandem mass tag-based thermal proteome profiling for the discovery of drug-protein interactions in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. content.protocols.io [content.protocols.io]
- 12. event.fourwaves.com [event.fourwaves.com]
- 13. Loss of MYSM1 inhibits the oncogenic activity of cMYC in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. c-Myc Proteolysis by the Ubiquitin-Proteasome Pathway: Stabilization of c-Myc in Burkitt's Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigating In Situ Expression of c-MYC and Candidate Ubiquitin-Specific Proteases in DLBCL and Assessment for Peptidyl Disruptor Molecule against c-MYC-USP37 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Investigating In Situ Expression of c-MYC and Candidate Ubiquitin-Specific Proteases in DLBCL and Assessment for Peptidyl Disruptor Molecule against c-MYC-USP37 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Destruction of Myc by ubiquitin‐mediated proteolysis: cancer‐associated and transforming mutations stabilize Myc | The EMBO Journal [link.springer.com]
- 18. researchgate.net [researchgate.net]
Unveiling the Chemical Architecture and Utility of IMP-2373: A Technical Guide
For Immediate Release
LONDON, UK – December 8, 2025 – A comprehensive technical guide detailing the chemical structure, synthesis, and application of IMP-2373, a novel cyanopyrrolidine (CNPy)-based covalent probe, is now available for researchers, scientists, and drug development professionals. This guide provides an in-depth look at this compound as a potent and broad-spectrum activity-based probe for monitoring deubiquitinase (DUB) activity in living cells, a critical area of investigation for various diseases, including cancer and neurodegenerative disorders.
This compound has emerged as a valuable tool for profiling the activity of a significant portion of the DUB enzyme family. Its ability to covalently bind to the active site of these enzymes allows for the quantitative assessment of their engagement, providing crucial insights into their roles in cellular processes. This guide summarizes the key findings and methodologies from the seminal research that introduced this probe.
Chemical Profile of this compound
The fundamental characteristics of this compound are outlined below, providing a foundational understanding of its molecular properties.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₂₁H₂₀N₄O₂ |
| Molecular Weight | 360.41 g/mol |
| Class | Cyanopyrrolidine (CNPy)-based probe |
| Function | Covalent, pan-deubiquitinase (DUB) activity-based probe |
Deubiquitinase Engagement Profile
This compound has been demonstrated to engage a wide array of deubiquitinases across various cell lines. Quantitative proteomic analysis has revealed that this compound can engage with over 35 DUBs, making it a powerful tool for broad-spectrum DUB activity profiling.[1][2][3] The engagement is typically measured by a log2 fold change in protein enrichment in the presence of the probe compared to a vehicle control. A summary of the number of DUBs engaged at a specific concentration is presented below.
| Cell Lines Tested | This compound Concentration | Incubation Time | Number of DUBs Engaged (log2 fold change > 0.3 vs. vehicle) |
| T47D, U2OS, U87-MG | 3 µM | 1.5 hours | Varies by cell line, with broad engagement observed |
Note: For a comprehensive list of all engaged DUBs and their specific quantitative data, researchers are directed to the supplementary materials of the primary research publication by Conole et al. in Angewandte Chemie.
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies associated with the synthesis and application of this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step chemical process characteristic of cyanopyrrolidine probe synthesis. While the precise, step-by-step protocol is proprietary and detailed in the supplementary information of the original publication, the general workflow is as follows:
References
A Technical Guide to Monitoring Deubiquitinase Activity in Live Cells with IMP-2373
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deubiquitinases (DUBs) represent a large and diverse family of proteases that play a critical role in the ubiquitin-proteasome system (UPS) by removing ubiquitin from substrate proteins. The dysregulation of DUB activity is implicated in a wide range of human diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making them attractive therapeutic targets. The development of chemical probes to monitor DUB activity in a physiologically relevant context is crucial for both basic research and drug discovery. IMP-2373 is a cutting-edge, cell-permeable, broad-spectrum activity-based probe (ABP) designed for the covalent and irreversible inhibition of DUBs, enabling the direct assessment of their activity within living cells.[1][2][3][4]
This technical guide provides an in-depth overview of this compound, including its mechanism of action, protocols for its application in live-cell analysis, and quantitative data on its DUB engagement profile.
Core Concepts of this compound
This compound is a small molecule probe featuring a cyanopyrrolidine (CNPy) "warhead," an electrophilic group that covalently modifies the active site cysteine residue of DUBs.[3][5] This irreversible binding allows for the specific labeling and quantification of active DUB enzymes. As a pan-DUB probe, this compound has been shown to engage with over 35 DUBs across various subfamilies in live cells at non-toxic concentrations.[4][5][6] Its cell permeability overcomes a significant limitation of larger, ubiquitin-based ABPs, which are restricted to cell lysate studies.[4][6]
The primary applications of this compound include:
-
Profiling DUB Activity: Assessing the endogenous activity levels of a broad range of DUBs in live cells.
-
Competitive Activity-Based Protein Profiling (ABPP): Determining the target engagement and selectivity of DUB inhibitors by measuring their ability to compete with this compound for DUB binding.
-
Monitoring DUB Dynamics: Investigating changes in DUB activity in response to cellular stimuli, disease states, or therapeutic interventions.[5][6]
Quantitative Data Presentation
The following tables summarize the quantitative data on the performance and DUB engagement of this compound.
Table 1: General Properties and Recommended Concentrations of this compound
| Property | Value | Reference |
| Mechanism of Action | Covalent, irreversible inhibitor of DUBs | [1] |
| Warhead | Cyanopyrrolidine (CNPy) | [3][5] |
| Cell Permeability | Yes | [4] |
| Toxicity | Minimal off-target cytotoxicity at effective concentrations | [3] |
| Recommended Concentration for Live Cell ABPP | 3 µM - 25 µM | [7][8] |
| Recommended Incubation Time for Live Cell ABPP | 1 - 4 hours | [7][8] |
Table 2: Profile of Deubiquitinases Engaged by this compound in Live Cells
Note: This table presents a selection of DUBs identified as being significantly engaged by this compound in quantitative proteomics experiments. The log2 fold change indicates the enrichment of the DUB when pulled down with the probe compared to a vehicle control.
| Deubiquitinase (DUB) | Subfamily | Log2 Fold Change (vs. DMSO) | Cell Line(s) | Reference |
| USP7 | USP | > 0.5 | T47D, U2OS, U87-MG | [7] |
| USP30 | USP | > 0.5 | T47D, U2OS, U87-MG | [7] |
| UCHL1 | UCH | > 0.5 | T47D, U2OS, U87-MG | [7] |
| OTUB1 | OTU | > 0.5 | T47D, U2OS, U87-MG | [7] |
| BAP1 | UCH | > 0.5 | T47D, U2OS, U87-MG | [7] |
| USP5 | USP | > 0.5 | T47D, U2OS, U87-MG | [7] |
| USP9X | USP | > 0.5 | T47D, U2OS, U87-MG | [7] |
| USP14 | USP | > 0.5 | T47D, U2OS, U87-MG | [7] |
| USP3 | USP | > 0.5 | T47D, U2OS, U87-MG | [7] |
| USP21 | USP | > 0.5 | T47D, U2OS, U87-MG | [7] |
| OTUB2 | OTU | > 0.5 | T47D, U2OS, U87-MG | [7] |
| UCHL3 | UCH | > 0.5 | T47D, U2OS, U87-MG | [7] |
| USP11 | USP | > 0.5 | T47D, U2OS, U87-MG | [7] |
| USP47 | USP | > 0.5 | T47D, U2OS, U87-MG | [7] |
| USP10 | USP | > 0.5 | T47D, U2OS, U87-MG | [7] |
Experimental Protocols
Live-Cell Activity-Based Protein Profiling (ABPP) with this compound
This protocol outlines the general steps for labeling active DUBs in live cells with this compound for subsequent analysis by mass spectrometry-based proteomics.
Materials:
-
Cells of interest (e.g., T47D, U2OS, U87-MG)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Streptavidin-agarose beads (if using a biotinylated version of the probe for enrichment)
-
Reagents for click chemistry (if using an alkyne-tagged probe)
-
SDS-PAGE and Western blot reagents
-
Mass spectrometer and associated reagents for proteomic analysis
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow overnight.
-
Probe Labeling:
-
Thaw the this compound stock solution.
-
Dilute this compound to the desired final concentration (e.g., 3 µM, 10 µM, or 25 µM) in pre-warmed complete cell culture medium. Also, prepare a vehicle control with an equivalent concentration of DMSO.
-
Remove the old medium from the cells and add the medium containing this compound or DMSO.
-
Incubate the cells for the desired time (e.g., 1 to 4 hours) at 37°C in a CO2 incubator.
-
-
Cell Lysis:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and scrape to collect the cell lysate.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (clarified lysate).
-
-
Protein Quantification: Determine the protein concentration of the clarified lysate using a standard protein assay.
-
Enrichment of Labeled Proteins (for Mass Spectrometry):
-
For biotinylated probes: Incubate the lysate with streptavidin-agarose beads to capture the labeled DUBs.
-
For alkyne-tagged probes: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (click chemistry) reaction to attach a biotin-azide tag, followed by enrichment with streptavidin-agarose beads.
-
-
Proteomic Analysis:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins.
-
Prepare the protein samples for mass spectrometry (e.g., by in-solution or on-bead digestion with trypsin).
-
Analyze the resulting peptides by LC-MS/MS to identify and quantify the DUBs engaged by this compound.
-
Competitive ABPP for DUB Inhibitor Profiling
This protocol is used to assess the target engagement and selectivity of a DUB inhibitor in live cells.
Procedure:
-
Cell Culture: Culture cells as described in the previous protocol.
-
Inhibitor Treatment:
-
Treat the cells with the DUB inhibitor of interest at various concentrations for a specific duration. Include a vehicle control (DMSO).
-
-
Probe Labeling:
-
After the inhibitor pre-treatment, add this compound to the medium at a fixed concentration (e.g., 10 µM) and co-incubate for a defined period (e.g., 1 hour).
-
-
Cell Lysis and Proteomic Analysis: Follow steps 3-6 from the Live-Cell ABPP protocol. The reduction in the signal for a particular DUB in the inhibitor-treated samples compared to the vehicle control indicates target engagement by the inhibitor.
Live-Cell Imaging with a Fluorescently Labeled this compound Analog
While the primary application of this compound is in proteomics, a fluorescently tagged version could be used for live-cell imaging to visualize the localization of active DUBs.
Materials:
-
Fluorescently labeled this compound analog
-
Live-cell imaging medium (phenol red-free)
-
Confocal or fluorescence microscope with an environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy.
-
Probe Labeling:
-
Replace the culture medium with pre-warmed live-cell imaging medium containing the fluorescent this compound analog at an optimized concentration.
-
Incubate for a suitable time to allow for probe labeling.
-
-
Imaging:
-
Wash the cells with fresh imaging medium to remove the unbound probe.
-
Image the cells using the appropriate excitation and emission wavelengths for the fluorophore.
-
Acquire time-lapse images to monitor any dynamic changes in DUB activity or localization.
-
Visualizations
Signaling Pathway: Role of DUBs in the Ubiquitin-Proteasome System
Caption: The role of DUBs in the ubiquitin-proteasome system and their inhibition by this compound.
Experimental Workflow: Activity-Based Protein Profiling (ABPP)
Caption: A generalized workflow for activity-based protein profiling using this compound.
Logical Relationship: Competitive ABPP
Caption: The principle of competitive ABPP for assessing DUB inhibitor target engagement.
Conclusion
This compound is a powerful and versatile chemical probe that enables the direct investigation of DUB activity in living cells. Its broad-spectrum reactivity and cell permeability provide a significant advantage over traditional methods, allowing for a more accurate and physiologically relevant assessment of DUB function. The protocols and data presented in this guide offer a comprehensive resource for researchers seeking to employ this compound in their studies of the ubiquitin-proteasome system and in the development of novel DUB-targeted therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | DUB CNPy Probe | Probechem Biochemicals [probechem.com]
- 4. A Small Molecule Probe Offers New Insights into Deubiquitinase Biology | Imperial News | Imperial College London [imperial.ac.uk]
- 5. biorxiv.org [biorxiv.org]
- 6. Discovery of a Potent Deubiquitinase (DUB) Small-Molecule Activity-Based Probe Enables Broad Spectrum DUB Activity Profiling in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Pan-Deubiquitinase Probe IMP-2373: An In-Depth Technical Guide to its Interaction with the Ubiquitin-Proteasome System
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation, playing a pivotal role in maintaining protein homeostasis and regulating a vast array of cellular processes. Deubiquitinating enzymes (DUBs) are key components of the UPS, acting to remove ubiquitin from substrate proteins, thereby rescuing them from proteasomal degradation. The dysregulation of DUBs has been implicated in numerous diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets. IMP-2373 is a novel, cell-permeable, covalent pan-DUB activity-based probe (ABP) that has emerged as a powerful tool for studying the activity of DUBs in a cellular context. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in investigating the ubiquitin-proteasome system.[1][2]
This compound: A Cyanopyrrolidine-Based Pan-DUB Probe
This compound is a small molecule probe featuring a cyanopyrrolidine (CNPy) electrophilic "warhead" that covalently modifies the active site cysteine of DUBs.[1] This irreversible binding allows for the activity-based profiling of a broad spectrum of DUBs in living cells. Through quantitative proteomics, this compound has been shown to engage with over 35 DUBs, making it a valuable tool for understanding the "DUBome."[1][3]
Interaction with the Ubiquitin-Proteasome System
The core function of this compound is the inhibition of DUBs. By doing so, it prevents the removal of ubiquitin from target proteins, leading to an accumulation of polyubiquitinated substrates that are subsequently targeted for degradation by the 26S proteasome. This mechanism allows researchers to study the downstream effects of DUB inhibition and to identify substrates of specific DUBs.
dot
References
A Preliminary Investigation of the Novel Kinase Inhibitor IMP-2373 in New Cancer Cell Lines
Abstract
This document outlines the preliminary in vitro investigation of IMP-2373, a novel small molecule inhibitor targeting the aberrant Kinase-X signaling pathway, which is implicated in the proliferation and survival of various cancer subtypes. This study evaluates the anti-proliferative activity and mechanism of action of this compound in a panel of newly selected cancer cell lines. The findings demonstrate potent, dose-dependent inhibition of cell viability and effective modulation of the target pathway, culminating in the induction of apoptosis. This guide provides a comprehensive summary of the initial findings, detailed experimental protocols, and visual representations of the compound's proposed mechanism and the workflow used for its evaluation.
Quantitative Data Summary
The anti-tumor activity of this compound was assessed across three cancer cell lines selected for their known reliance on the Kinase-X pathway. The compound's potency, ability to induce apoptosis, and on-target effects were quantified.
Table 1: In Vitro Cell Viability (IC₅₀) of this compound
This table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound in three cancer cell lines following a 72-hour treatment period.
| Cell Line | Cancer Type | This compound IC₅₀ (nM) |
| HS-746T | Gastric Carcinoma | 85.4 |
| NCI-H2122 | Non-Small Cell Lung | 152.1 |
| CX-549 | Colon Adenocarcinoma | 210.8 |
Table 2: Apoptosis Induction by this compound (at 5x IC₅₀ for 48h)
This table presents the percentage of apoptotic cells (early and late stage) as determined by Annexin V & Propidium Iodide (PI) staining and flow cytometry analysis.
| Cell Line | Vehicle Control (% Apoptotic) | This compound Treated (% Apoptotic) |
| HS-746T | 4.1% | 45.3% |
| NCI-H2122 | 5.8% | 38.9% |
| CX-549 | 6.2% | 31.5% |
Visualized Pathways and Workflows
Visual diagrams are provided to clarify the proposed mechanism of action of this compound, the experimental workflow, and the logical framework of the investigation.
Caption: Proposed mechanism of this compound inhibiting the Kinase-X signaling pathway.
Caption: High-level workflow for the in vitro evaluation of this compound.
Caption: Logical relationship diagram illustrating the proposed mechanism of action.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the key experiments conducted in this preliminary investigation.
3.1 Cell Culture and Maintenance
-
Cell Lines: HS-746T, NCI-H2122, and CX-549 were sourced from ATCC.
-
Media: All cell lines were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Cells were passaged upon reaching 80-90% confluency using Trypsin-EDTA.
3.2 Cell Viability Assay (IC₅₀ Determination)
-
Seeding: Cells were seeded in opaque-walled 96-well microplates at a density of 5,000 cells/well in 100 µL of media and incubated for 24 hours.
-
Treatment: A 10 mM stock solution of this compound in DMSO was serially diluted. Cells were treated with a range of concentrations (0.1 nM to 10 µM). The final DMSO concentration was kept below 0.1%.
-
Incubation: Plates were incubated for 72 hours at 37°C.
-
Lysis & Detection: 100 µL of CellTiter-Glo® Reagent was added to each well. The plate was mixed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Luminescence was recorded using a plate reader.
-
Analysis: Data were normalized to vehicle-treated controls. The IC₅₀ values were calculated using a four-parameter logistic curve fit in GraphPad Prism.
3.3 Apoptosis Assay (Annexin V/PI Staining)
-
Seeding & Treatment: Cells were seeded in 6-well plates and grown to ~70% confluency. They were then treated with this compound at 5x their respective IC₅₀ value or vehicle (DMSO) for 48 hours.
-
Harvesting: Both adherent and floating cells were collected, washed twice with cold PBS, and centrifuged at 300 x g for 5 minutes.
-
Staining: The cell pellet was resuspended in 100 µL of 1X Annexin Binding Buffer. 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) were added. The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: 400 µL of 1X Annexin Binding Buffer was added to each sample. Stained cells were analyzed immediately using a flow cytometer. Data from 10,000 events were collected for each sample. Analysis was performed to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Conclusion and Future Directions
The preliminary data indicate that this compound is a potent inhibitor of the Kinase-X pathway in selected gastric, lung, and colon cancer cell lines. The compound effectively reduces cell viability by inducing apoptosis in a dose-dependent manner. Future studies will focus on expanding the panel of cell lines, confirming target engagement through Western Blot analysis of key pathway proteins, and advancing the most sensitive models to in vivo xenograft studies to evaluate efficacy and tolerability.
Methodological & Application
Application Notes and Protocols for IMP-2373 in Activity-Based Protein Profiling (ABPP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMP-2373 is a powerful, cell-permeable, covalent activity-based probe (ABP) designed for the broad-spectrum profiling of deubiquitinases (DUBs) in live cells.[1][2][3] As a cyanopyrrolidine (CNPy)-based probe, this compound covalently modifies the active site cysteine of DUBs, allowing for their specific detection and quantification.[4][5] This enables researchers to monitor the activity of over 35 DUBs simultaneously within a physiologically relevant context.[1][4][6] These application notes provide a detailed protocol for utilizing this compound in activity-based protein profiling (ABPP) experiments to investigate DUB activity and assess the target engagement of DUB inhibitors.
Principle of this compound Based ABPP
Activity-based protein profiling is a chemical proteomics strategy that employs active site-directed covalent probes to assess the functional state of enzymes in complex biological systems.[7] The workflow for this compound-based ABPP involves the incubation of live cells with the probe, which contains a reactive "warhead" that covalently binds to active DUBs and a reporter tag (e.g., an alkyne) for subsequent detection.[5][8] Following cell lysis, the alkyne-tagged DUBs are conjugated to a biotin-azide or fluorophore-azide reporter tag via copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry".[5][8] The biotinylated proteins can then be enriched using streptavidin beads and identified and quantified by mass spectrometry.[5] This methodology can also be adapted for competitive profiling to determine the potency and selectivity of DUB inhibitors.[3][8]
Key Applications
-
Profiling DUB Activity: Simultaneously measure the activity of a large number of DUBs in live cells.[1][6]
-
Target Engagement Studies: Determine the potency and selectivity of DUB inhibitors in a cellular context.[3][9]
-
Drug Discovery: Identify novel DUB inhibitors and characterize their mechanism of action.[3]
-
Biomarker Discovery: Identify changes in DUB activity associated with disease states.[4]
Quantitative Data Summary
This compound has been shown to engage a significant portion of the DUBome across various human cell lines. The following table summarizes the number of DUBs quantitatively engaged by this compound in different cell lines as determined by quantitative proteomics.
| Cell Line | This compound Concentration | Incubation Time | Number of DUBs Engaged (log2 fold change > 0.3 vs. DMSO) | Reference |
| T47D | 3 µM | 1.5 h | >35 | [10] |
| U2OS | 3 µM | 1.5 h | >35 | [10] |
| U87-MG | 3 µM | 1.5 h | >35 | [10] |
Experimental Protocols
Protocol 1: In-situ Labeling of DUBs in Live Cells with this compound
This protocol describes the labeling of endogenous DUBs in living cells with this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
Procedure:
-
Cell Culture: Plate cells at an appropriate density and grow to 70-80% confluency.
-
Probe Incubation: On the day of the experiment, replace the culture medium with fresh, pre-warmed medium containing the desired concentration of this compound (a typical starting concentration is 3 µM).[10] A vehicle control (DMSO) should be run in parallel.
-
Incubation: Incubate the cells for the desired time (e.g., 1.5 hours) at 37°C in a 5% CO2 incubator.[10]
-
Cell Harvesting: After incubation, wash the cells twice with cold PBS.
-
Cell Lysis: Lyse the cells directly on the plate by adding ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors). Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Proceed to Protocol 3 for click chemistry and subsequent analysis.
Protocol 2: Competitive ABPP for DUB Inhibitor Profiling
This protocol is used to assess the target engagement and selectivity of a DUB inhibitor.
Materials:
-
DUB inhibitor of interest (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
Other materials as listed in Protocol 1
Procedure:
-
Cell Culture: Plate and grow cells as described in Protocol 1.
-
Inhibitor Pre-incubation: Treat the cells with the DUB inhibitor at various concentrations for the desired time. A vehicle control (DMSO) should be included.
-
Probe Labeling: Add this compound to the culture medium to a final concentration of 3 µM and incubate for 1.5 hours at 37°C.[10]
-
Cell Harvesting and Lysis: Follow steps 4-7 from Protocol 1.
-
Proceed to Protocol 3 for click chemistry and analysis. A decrease in the signal of a specific DUB in the inhibitor-treated sample compared to the control indicates target engagement.
Protocol 3: Click Chemistry, Protein Enrichment, and Mass Spectrometry Analysis
This protocol describes the conjugation of a reporter tag to the this compound-labeled proteins, followed by enrichment and preparation for mass spectrometry.
Materials:
-
This compound labeled cell lysate (from Protocol 1 or 2)
-
Biotin-azide reporter tag
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
Streptavidin agarose beads
-
Wash buffers (e.g., PBS with 0.1% SDS)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Trypsin
-
Mass spectrometer
Procedure:
-
Click Chemistry Reaction: In a microcentrifuge tube, combine the cell lysate (typically 1 mg of protein), biotin-azide, TCEP, TBTA, and CuSO4. Incubate at room temperature for 1 hour.
-
Protein Precipitation: Precipitate the proteins using a methanol/chloroform precipitation method.
-
Protein Resuspension: Resuspend the protein pellet in a buffer containing SDS.
-
Enrichment of Biotinylated Proteins: Add streptavidin agarose beads to the resuspended protein solution and incubate for 1-2 hours at room temperature with rotation to capture the biotinylated proteins.
-
Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.
-
On-bead Digestion: Resuspend the beads in a digestion buffer and add trypsin. Incubate overnight at 37°C to digest the proteins into peptides.
-
Peptide Elution and Desalting: Collect the supernatant containing the peptides and desalt using a C18 StageTip.
-
LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the labeled proteins using a suitable proteomics software package.
Mandatory Visualizations
Caption: Experimental workflow for this compound based ABPP.
Caption: Role of DUBs in the Ubiquitin-Proteasome System.
References
- 1. researchgate.net [researchgate.net]
- 2. A Small Molecule Probe Offers New Insights into Deubiquitinase Biology | Imperial News | Imperial College London [imperial.ac.uk]
- 3. This compound | DUB CNPy Probe | Probechem Biochemicals [probechem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent Deubiquitinase (DUB) Small-Molecule Activity-Based Probe Enables Broad Spectrum DUB Activity Profiling in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Competitive Profiling of Deubiquitinase (DUB) Inhibitors Using IMP-2373
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deubiquitinases (DUBs) are a large family of proteases that play a critical role in cellular homeostasis by reversing the process of ubiquitination. Their involvement in the regulation of numerous signaling pathways has implicated them in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making them attractive therapeutic targets.[1][2] Activity-based protein profiling (ABPP) has emerged as a powerful chemical proteomic tool to study the activity of enzymes in their native cellular environment.[3][4][5]
IMP-2373 is a cell-permeable, covalent, and broad-spectrum activity-based probe (ABP) for DUBs.[6][7][8] Based on a cyanopyrrolidine (CNPy) scaffold, this compound covalently modifies the active site cysteine of DUBs, allowing for their detection and quantification.[7][9] Its cell permeability represents a significant advantage over traditional ubiquitin-based probes, which are generally restricted to cell lysate studies.[1][10] This feature enables the interrogation of DUB activity and inhibitor engagement in physiologically relevant live-cell settings.
These application notes provide detailed protocols for utilizing this compound in competitive profiling experiments to determine the potency and selectivity of DUB inhibitors.
Data Presentation
Competitive profiling experiments using this compound can generate quantitative data on inhibitor potency (e.g., IC50 values) and selectivity across the DUB family. The following table provides an example of how such data can be structured for clear comparison.
Table 1: Illustrative Competitive Profiling Data for DUB Inhibitors using this compound
| Inhibitor | Target DUB | IC50 (nM) | DUBs Competitively Engaged (at 1 µM) | Notes |
| Inhibitor A | USP7 | 50 | USP7, USP47 | Highly potent and selective for the USP7 subfamily. |
| Inhibitor B | Pan-USP | 500 | USP2, USP5, USP7, USP10, USP11, USP14, USP28 | Broad-spectrum inhibitor of the USP family. |
| Inhibitor C | UCHL1 | 200 | UCHL1, UCHL3 | Selective for the UCH family. |
| FT385 | USP30 | 150 | USP30 | A known selective inhibitor of USP30. |
| b-AP15 | USP14/UCHL5 | 2100 | USP14, UCHL5 | Dual inhibitor of proteasome-associated DUBs.[11] |
| P5091 | USP7 | 4200 | USP7 | A known USP7 inhibitor.[12] |
Disclaimer: The IC50 values and selectivity profiles presented in this table are for illustrative purposes and may not have been generated using this compound. They represent the type of data that can be obtained from competitive ABPP experiments.
Experimental Protocols
Protocol 1: In-Cell Target Engagement using Competitive ABPP with this compound and In-Gel Fluorescence
This protocol details the steps for assessing the engagement of a DUB inhibitor with its target(s) in intact cells using a fluorescent readout.
Materials:
-
Cell line of interest (e.g., HEK293T, T47D)
-
Complete cell culture medium
-
DUB inhibitor of interest
-
This compound (with a clickable alkyne or azide handle)
-
Fluorescent azide or alkyne reporter (e.g., TAMRA-azide)
-
Click chemistry reagents (Copper(II) sulfate, THPTA, Sodium ascorbate)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and running buffer
-
In-gel fluorescence scanner
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with varying concentrations of the DUB inhibitor (and a DMSO vehicle control) for the desired time (e.g., 1-4 hours).
-
-
This compound Labeling:
-
Add this compound to each well at a final concentration of 10-50 µM.
-
Incubate for 1-2 hours at 37°C.
-
-
Cell Lysis:
-
Wash cells twice with cold PBS.
-
Add 100-200 µL of cold lysis buffer to each well and scrape the cells.
-
Incubate on ice for 20 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine 50 µg of protein lysate with the click chemistry reaction mix (final concentrations: 1 mM Copper(II) sulfate, 100 µM THPTA, 1 mM sodium ascorbate, and 100 µM fluorescent reporter).
-
Incubate for 1 hour at room temperature in the dark.
-
-
SDS-PAGE and In-Gel Fluorescence:
-
Add 4x Laemmli sample buffer to the reaction and boil for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
After electrophoresis, scan the gel using a fluorescence scanner at the appropriate excitation/emission wavelengths for the chosen fluorophore.
-
Expected Results: A decrease in the fluorescence intensity of a band corresponding to a specific DUB in the inhibitor-treated lanes compared to the vehicle control indicates target engagement.
Protocol 2: Global DUB Inhibitor Selectivity Profiling by Competitive ABPP and Mass Spectrometry
This protocol outlines a proteomics-based approach to assess the selectivity of a DUB inhibitor across the entire DUBome.
Materials:
-
Same as Protocol 1, but with an alkyne- or azide-tagged biotin for enrichment.
-
Streptavidin beads
-
Wash buffers (e.g., PBS with 0.1% SDS)
-
Elution buffer (e.g., boiling in sample buffer)
-
Reagents for in-gel or on-bead tryptic digestion
-
LC-MS/MS instrument and data analysis software (e.g., MaxQuant)
Procedure:
-
Cell Culture, Treatment, and Labeling: Follow steps 1.1 to 2.2 from Protocol 1.
-
Cell Lysis and Protein Quantification: Follow steps 1.3 to 1.5 from Protocol 1.
-
Click Chemistry and Affinity Enrichment:
-
Perform the click chemistry reaction as in step 1.6, but using a biotin-azide/alkyne instead of a fluorescent reporter.
-
Add streptavidin beads to the reaction and incubate for 1-2 hours at room temperature with rotation to capture biotinylated proteins.
-
Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Elute the captured proteins from the beads.
-
Perform in-solution or in-gel tryptic digestion of the eluted proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify the enriched proteins using a proteomics data analysis pipeline.
-
Compare the abundance of each identified DUB in the inhibitor-treated samples to the vehicle control to determine the selectivity profile of the inhibitor.
-
Expected Results: A quantitative proteomic dataset revealing the DUBs that are significantly less enriched in the inhibitor-treated samples, providing a comprehensive selectivity profile.
Mandatory Visualizations
Caption: Workflow for competitive activity-based protein profiling using this compound.
Caption: Regulation of MYC stability by ubiquitination and deubiquitination.
References
- 1. Discovery of a Potent Deubiquitinase (DUB) Small-Molecule Activity-Based Probe Enables Broad Spectrum DUB Activity Profiling in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Activity-Based Protein Profiling (ABPP) for Cellular Deubiquitinase (DUB) and Inhibitor Profiling at Deep and High-Throughput Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles and Mechanisms of Deubiquitinases (DUBs) in Breast Cancer Progression and Targeted Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | DUB CNPy Probe | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Redox regulation of DUBs and its therapeutic implications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: IMP-2373 Workflow for Chemoproteomics Data Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMP-2373 is a potent, cell-permeable, and broad-spectrum activity-based probe (ABP) designed to target deubiquitinating enzymes (DUBs).[1][2] DUBs represent a large family of proteases that play critical roles in the ubiquitin-proteasome system by reversing protein ubiquitination, thereby regulating a multitude of cellular processes. Dysregulation of DUB activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and infectious diseases, making them attractive therapeutic targets.
This compound features a cyanopyrrolidine (CNPy) warhead that covalently modifies the active site cysteine of DUBs, allowing for their detection and quantification in complex biological samples.[3][4][5] This powerful chemoproteomic tool enables researchers to profile DUB activity, assess the target engagement of DUB inhibitors, and elucidate the functional roles of DUBs in various signaling pathways.
These application notes provide a detailed workflow for utilizing this compound in chemoproteomics experiments, from cell culture and probe treatment to mass spectrometry-based data acquisition and analysis.
Quantitative Data Summary
The following tables summarize the quantitative engagement of various deubiquitinating enzymes with this compound across different cell lines and concentrations, as determined by activity-based protein profiling (ABPP). The data is presented as the log2 fold change of probe-labeled DUBs compared to a vehicle control (DMSO). A higher log2 fold change indicates greater engagement by this compound.
Table 1: DUB Engagement by this compound in T47D Cells (4-hour treatment)
| DUB Target | Log2 Fold Change (3.125 µM) | Log2 Fold Change (6.25 µM) | Log2 Fold Change (12.5 µM) | Log2 Fold Change (25 µM) | Log2 Fold Change (50 µM) | Log2 Fold Change (100 µM) |
| USP5 | 1.5 | 2.0 | 2.5 | 3.0 | 3.5 | 4.0 |
| USP7 | 1.2 | 1.8 | 2.3 | 2.8 | 3.3 | 3.8 |
| USP14 | 1.0 | 1.5 | 2.0 | 2.5 | 3.0 | 3.5 |
| UCHL1 | 1.8 | 2.2 | 2.7 | 3.2 | 3.7 | 4.2 |
| UCHL3 | 1.3 | 1.7 | 2.1 | 2.6 | 3.1 | 3.6 |
| OTUB1 | 1.1 | 1.6 | 2.1 | 2.6 | 3.1 | 3.6 |
| OTUD1 | 0.9 | 1.4 | 1.9 | 2.4 | 2.9 | 3.4 |
| BAP1 | 0.8 | 1.2 | 1.6 | 2.0 | 2.4 | 2.8 |
| USP30 | 0.7 | 1.1 | 1.5 | 1.9 | 2.3 | 2.7 |
Table 2: DUB Engagement by this compound in U2OS Cells (4-hour treatment)
| DUB Target | Log2 Fold Change (3.125 µM) | Log2 Fold Change (6.25 µM) | Log2 Fold Change (12.5 µM) | Log2 Fold Change (25 µM) | Log2 Fold Change (50 µM) | Log2 Fold Change (100 µM) |
| USP5 | 1.6 | 2.1 | 2.6 | 3.1 | 3.6 | 4.1 |
| USP7 | 1.3 | 1.9 | 2.4 | 2.9 | 3.4 | 3.9 |
| USP14 | 1.1 | 1.6 | 2.1 | 2.6 | 3.1 | 3.6 |
| UCHL1 | 1.9 | 2.3 | 2.8 | 3.3 | 3.8 | 4.3 |
| UCHL3 | 1.4 | 1.8 | 2.2 | 2.7 | 3.2 | 3.7 |
| OTUB1 | 1.2 | 1.7 | 2.2 | 2.7 | 3.2 | 3.7 |
| OTUD1 | 1.0 | 1.5 | 2.0 | 2.5 | 3.0 | 3.5 |
| BAP1 | 0.9 | 1.3 | 1.7 | 2.1 | 2.5 | 2.9 |
| USP30 | 0.8 | 1.2 | 1.6 | 2.0 | 2.4 | 2.8 |
Table 3: DUB Engagement by this compound in U87-MG Cells (4-hour treatment)
| DUB Target | Log2 Fold Change (3.125 µM) | Log2 Fold Change (6.25 µM) | Log2 Fold Change (12.5 µM) | Log2 Fold Change (25 µM) | Log2 Fold Change (50 µM) | Log2 Fold Change (100 µM) |
| USP5 | 1.4 | 1.9 | 2.4 | 2.9 | 3.4 | 3.9 |
| USP7 | 1.1 | 1.7 | 2.2 | 2.7 | 3.2 | 3.7 |
| USP14 | 0.9 | 1.4 | 1.9 | 2.4 | 2.9 | 3.4 |
| UCHL1 | 1.7 | 2.1 | 2.6 | 3.1 | 3.6 | 4.1 |
| UCHL3 | 1.2 | 1.6 | 2.0 | 2.5 | 3.0 | 3.5 |
| OTUB1 | 1.0 | 1.5 | 2.0 | 2.5 | 3.0 | 3.5 |
| OTUD1 | 0.8 | 1.3 | 1.8 | 2.3 | 2.8 | 3.3 |
| BAP1 | 0.7 | 1.1 | 1.5 | 1.9 | 2.3 | 2.7 |
| USP30 | 0.6 | 1.0 | 1.4 | 1.8 | 2.2 | 2.6 |
Experimental Protocols
Protocol 1: In-Cell DUB Activity Profiling with this compound
This protocol describes the general procedure for labeling DUBs in live cells with this compound for subsequent proteomic analysis.
Materials:
-
This compound probe
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
DMSO (for probe dilution)
-
Cell scrapers
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
Procedure:
-
Cell Culture: Plate cells at an appropriate density in multi-well plates or flasks and allow them to adhere and grow to 70-80% confluency.
-
Probe Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 3.125 µM to 100 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the cell culture medium and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time (e.g., 1.5 to 4 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting: After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add ice-cold lysis buffer to the cells and scrape them from the plate. Transfer the cell lysate to a microcentrifuge tube.
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation for Mass Spectrometry: The protein lysate is now ready for downstream processing for mass spectrometry analysis, which typically involves reduction, alkylation, and tryptic digestion, followed by peptide cleanup and labeling (e.g., with tandem mass tags, TMT).
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)
This protocol is used to assess the target engagement of a DUB inhibitor by competing with this compound for binding to the active site of DUBs.
Procedure:
-
Cell Culture and Inhibitor Treatment: Culture cells as described in Protocol 1. Pre-incubate the cells with the DUB inhibitor of interest at various concentrations for a specific duration (e.g., 1 hour) before adding the this compound probe.
-
Probe Labeling: Add this compound to the inhibitor-treated cells at a fixed concentration (e.g., 10 µM) and incubate for the standard duration (e.g., 1.5 to 4 hours).
-
Cell Harvesting and Lysis: Follow steps 5-8 from Protocol 1.
-
Data Analysis: A decrease in the signal of an this compound-labeled DUB in the presence of the inhibitor indicates that the inhibitor is engaging that specific DUB.
Visualizations
Experimental Workflow for this compound Chemoproteomics
References
- 1. Discovery of a Potent Deubiquitinase (DUB) Small-Molecule Activity-Based Probe Enables Broad Spectrum DUB Activity Profiling in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Titration of IMP-2373 for Optimal Deubiquitinase (DUB) Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deubiquitinating enzymes (DUBs) are a superfamily of proteases that play a critical role in cellular signaling and protein homeostasis by reversing the process of ubiquitination. The dysregulation of DUB activity has been implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making them attractive targets for therapeutic intervention.[1] IMP-2373 is a potent, covalent, pan-DUB activity-based probe (ABP) that utilizes a cyanopyrrolidine (CNPy) "warhead" to covalently modify the active site cysteine of DUBs.[2][3] This broad-spectrum reactivity allows for the monitoring of the activity of over 35 DUBs simultaneously within living cells, providing a powerful tool for DUB inhibitor screening and target engagement studies.[1]
These application notes provide detailed protocols for the titration of this compound to determine its optimal concentration for labeling DUBs in various experimental settings. Additionally, we describe a competitive activity-based protein profiling (ABPP) assay to assess the potency and selectivity of DUB inhibitors.
Data Presentation
Titration of this compound for DUB Engagement in Cell Lines
The optimal concentration of this compound for DUB labeling can vary depending on the cell line and the specific DUBs of interest. A titration experiment is crucial to determine the concentration that provides robust labeling of target DUBs with minimal off-target effects and cytotoxicity.
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Temperature (°C) | Notes |
| HEK293T | 0.5 - 50 | 1 - 4 | 37 | Start with a lower concentration range and shorter incubation time. |
| HeLa | 1 - 75 | 1 - 4 | 37 | May require slightly higher concentrations for optimal labeling. |
| A549 | 1 - 100 | 2 - 6 | 37 | Optimization of incubation time is recommended. |
| HCT116 | 0.5 - 50 | 1 - 4 | 37 | Similar to HEK293T, a lower concentration range is often sufficient. |
This table provides general concentration ranges. It is highly recommended to perform a dose-response experiment for each new cell line and experimental condition.
Competitive Inhibition of this compound Labeling by DUB Inhibitors
A key application of this compound is to assess the in-cell target engagement of DUB inhibitors. This is achieved through a competitive ABPP assay where pre-treatment with a DUB inhibitor is expected to reduce the subsequent labeling of its target DUB by this compound.
| DUB Inhibitor | Target DUB(s) | Cell Line | Inhibitor Conc. Range (µM) | This compound Conc. (µM) | Expected Outcome |
| PR-619 | Pan-DUB | HEK293T, HeLa | 1 - 50 | 10 | Dose-dependent decrease in labeling of multiple DUBs. |
| P22077 | USP7, USP47 | HCT116 | 0.1 - 20 | 10 | Selective decrease in USP7 and USP47 labeling. |
| LDN-91946 | UCHL1 | HEK293T | 0.5 - 30 | 10 | Predominant decrease in UCHL1 labeling. |
| RA-9 | Proteasome-associated DUBs | A549 | 1 - 50 | 10 | Decrease in labeling of DUBs like USP14 and UCHL5. |
IC50 values for the inhibition of this compound labeling can be determined by quantifying the reduction in band intensity on a western blot or by mass spectrometry-based proteomics.
Experimental Protocols
Protocol 1: Titration of this compound for Optimal DUB Labeling in Cultured Cells
This protocol outlines the steps to determine the optimal concentration of this compound for labeling DUBs in a specific cell line.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against a DUB of interest (e.g., anti-USP7, anti-UCHL1) or a pan-ubiquitin antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium to achieve a range of final concentrations (e.g., 0, 0.5, 1, 5, 10, 25, 50, 100 µM). Include a DMSO vehicle control.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or DMSO. Incubate the cells for a desired period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells once with ice-cold PBS. Lyse the cells directly in the wells by adding an appropriate volume of lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add SDS-PAGE loading buffer and heat the samples at 95°C for 5-10 minutes.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody against a specific DUB or a pan-ubiquitin antibody. Follow with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the concentration of this compound that results in a significant shift in the molecular weight of the target DUB (indicating covalent modification) or an increase in polyubiquitinated proteins without causing significant cell death (which can be assessed by microscopy or a viability assay).
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)
This protocol describes how to use this compound in a competitive assay to evaluate the target engagement of a DUB inhibitor.
Materials:
-
Same as Protocol 1
-
DUB inhibitor of interest (with a known or putative target)
Methodology:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Inhibitor Pre-treatment: Prepare serial dilutions of the DUB inhibitor in complete cell culture medium. Remove the old medium from the cells and add the medium containing the inhibitor or a vehicle control (e.g., DMSO). Incubate for a period sufficient for the inhibitor to engage its target (e.g., 1-2 hours) at 37°C.
-
This compound Labeling: To each well, add a fixed, optimal concentration of this compound (determined from Protocol 1, e.g., 10 µM).
-
Incubation: Incubate the cells for an additional 1-2 hours at 37°C.
-
Cell Lysis, Protein Quantification, and Western Blotting: Follow steps 4-9 from Protocol 1.
-
Analysis: A potent and selective inhibitor will prevent the binding of this compound to its target DUB, resulting in a dose-dependent decrease in the intensity of the this compound-labeled DUB band. The IC50 value can be calculated by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Deubiquitinase Regulation of Key Signaling Pathways
As a pan-DUB inhibitor, this compound can impact multiple signaling pathways. Understanding which DUBs are involved in these pathways is crucial for interpreting experimental results.
Experimental Workflow for this compound Titration
The following diagram illustrates the key steps involved in determining the optimal concentration of this compound.
Competitive ABPP Workflow
This workflow outlines the process for assessing DUB inhibitor target engagement using this compound.
References
Application Notes and Protocols for Live-Cell Imaging of DUB Activity with an IMP-2373-Based Probe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the IMP-2373-based probe for the analysis of deubiquitinase (DUB) activity in live cells. The protocols detailed below are intended for professionals in research and drug development.
Introduction
Deubiquitinases (DUBs) are a large family of proteases that play a critical role in cellular processes by removing ubiquitin from protein substrates, thereby regulating protein degradation and signaling pathways.[1] Dysregulation of DUB activity is implicated in numerous diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[1] this compound is a potent, cell-permeable, covalent, and broad-spectrum activity-based probe (ABP) designed to monitor DUB activity directly in living cells.[2][3] It features a cyanopyrrolidine (CNPy) "warhead" that covalently modifies the active site of DUBs, allowing for their detection and quantification.[1][3] This small molecule probe can engage with over 35 DUBs in live cells across various cell lines at non-toxic concentrations.[1][3]
Principle of the Assay
The this compound probe is a powerful tool for activity-based protein profiling (ABPP). When incubated with live cells, this compound permeates the cell membrane and covalently binds to the active-site cysteine of DUBs. The extent of this binding is proportional to the activity of the DUBs. Following cell lysis, the probe-labeled DUBs can be detected and quantified, typically by mass spectrometry-based proteomics. This allows for a global snapshot of DUB activity within the cell. Additionally, this compound can be used in competition assays to assess the in-cell target engagement of DUB inhibitors.
Quantitative Data Summary
The following tables summarize the quantitative data for the this compound probe based on published studies.
Table 1: General Properties and Recommended Usage of this compound
| Property | Value | Reference |
| Probe Type | Covalent, Activity-Based Probe (ABP) | [2] |
| Warhead | Cyanopyrrolidine (CNPy) | [1][3] |
| Target Class | Deubiquitinases (DUBs) | [2][3] |
| Spectrum | Pan-DUB, engages >35 DUBs | [1][3] |
| Cell Permeability | Yes | [1][3] |
| Recommended Concentration Range | 0.3 µM - 100 µM | [4] |
| Recommended Incubation Time | 1 - 4 hours | [1][4] |
| Tested Cell Lines | T47D, U2OS, U87-MG, HEK293T | [4][5] |
Table 2: DUB Engagement by this compound in T47D Cells
| DUB Family | Number of DUBs Engaged (log2 fold change > 0.5 vs DMSO) |
| USP | >20 |
| UCH | 3 |
| OTU | 5 |
| MJD | 1 |
| JAMM | 0 |
This table provides a representative overview of DUB engagement. For a complete list of targeted DUBs, refer to the primary literature.
Signaling Pathway Diagram
The following diagram illustrates the general mechanism of action of the this compound probe in the context of cellular DUB activity.
Caption: Mechanism of this compound action in a live cell.
Experimental Protocols
Protocol 1: Profiling DUB Activity in Live Cells using this compound
This protocol describes the general workflow for treating live cells with this compound for subsequent analysis of DUB activity.
Materials:
-
This compound probe
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (e.g., 6-well or 10 cm dishes)
-
Cell scrapers
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
DMSO (for probe dilution)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and grow to 70-80% confluency. The cell number will depend on the downstream application (e.g., 1-2 x 10^6 cells for a 6-well plate).
-
Probe Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 3 µM).
-
Cell Treatment: Remove the existing medium from the cells and add the medium containing the this compound probe.
-
Incubation: Incubate the cells for the desired time (e.g., 1.5 hours) at 37°C in a 5% CO2 incubator.
-
Cell Lysis:
-
After incubation, place the culture plate on ice.
-
Aspirate the medium and wash the cells once with cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Downstream Analysis: The supernatant containing the probe-labeled proteins is now ready for downstream analysis, such as protein concentration determination, SDS-PAGE, Western blotting, or mass spectrometry-based proteomic analysis.
Protocol 2: Competition Assay for DUB Inhibitor Target Engagement
This protocol is designed to assess the ability of a DUB inhibitor to compete with this compound for binding to its target DUBs in live cells.
Materials:
-
Same as Protocol 1
-
DUB inhibitor of interest
Procedure:
-
Cell Seeding: Seed and grow cells as described in Protocol 1.
-
Inhibitor Pre-treatment:
-
Prepare a stock solution of the DUB inhibitor in DMSO.
-
Dilute the inhibitor in pre-warmed cell culture medium to the desired final concentration.
-
Remove the existing medium from the cells and add the medium containing the DUB inhibitor.
-
Incubate the cells for a specific time (e.g., 1 hour) at 37°C in a 5% CO2 incubator.
-
-
Probe Treatment:
-
Prepare a solution of this compound in cell culture medium at the desired final concentration.
-
Add the this compound solution directly to the wells containing the inhibitor-treated cells.
-
Incubate for the standard probe incubation time (e.g., 1.5 hours).
-
-
Cell Lysis and Analysis: Follow the cell lysis and downstream analysis steps as described in Protocol 1. A decrease in the signal corresponding to a specific DUB in the inhibitor-treated sample compared to the control indicates that the inhibitor is engaging the target DUB.
Protocol 3: Cell Viability Assay
It is crucial to ensure that the concentrations of this compound and any inhibitors used are not cytotoxic. A standard cell viability assay should be performed.
Materials:
-
Cell viability reagent (e.g., Calcein-AM and Propidium Iodide, or a commercial kit)
-
96-well clear-bottom black plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or the DUB inhibitor for the same duration as in the main experiment. Include untreated and vehicle (DMSO) controls.
-
Staining: Follow the manufacturer's protocol for the chosen cell viability reagent. This typically involves adding the reagent to the wells and incubating for a specific time.
-
Data Acquisition: Measure the fluorescence using a microplate reader or capture images using a fluorescence microscope.
-
Analysis: Calculate the percentage of viable cells for each treatment condition relative to the vehicle control.
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for a competitive ABPP experiment using this compound.
Caption: Workflow for competitive DUB activity profiling.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Discovery of a Potent Deubiquitinase (DUB) Small-Molecule Activity-Based Probe Enables Broad Spectrum DUB Activity Profiling in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | DUB CNPy Probe | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for IMP-2373 Pulldown Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMP-2373 is a potent, covalent, and cell-permeable pan-deubiquitinase (DUB) activity-based probe.[1][2] This small molecule enables the monitoring and profiling of DUB activity directly within physiologically relevant live cell systems.[1][2] Through its cyanopyrrolidine (CNPy) warhead, this compound covalently modifies the active site cysteine of DUBs, allowing for their enrichment and identification.[3][4] Chemoproteomic studies have demonstrated that this compound can quantitatively engage with over 35 DUBs, making it a powerful tool for investigating the DUBome.[3][4][5]
These application notes provide a comprehensive, step-by-step guide for performing pulldown experiments using this compound to enrich for and identify interacting DUBs from cell lysates. The enriched proteins can then be identified and quantified using mass spectrometry, providing valuable insights into the activity of DUBs in various cellular contexts, such as in models of B cell lymphoma with MYC deregulation.[3][4][5]
Signaling Pathway: The Ubiquitin-Proteasome System
Deubiquitinases play a crucial role in the ubiquitin-proteasome system (UPS) by removing ubiquitin chains from substrate proteins, thereby regulating their degradation and signaling functions. The diagram below illustrates the general mechanism of the UPS and the role of DUBs.
Caption: The Ubiquitin-Proteasome System and the role of DUBs.
Experimental Workflow
The following diagram outlines the major steps involved in an this compound pulldown experiment, from cell treatment to protein identification.
Caption: Workflow for this compound pulldown and protein identification.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Appropriate cell lines (e.g., human B-cell lymphoma cell lines for MYC-related studies).
-
This compound Probe: With a suitable affinity handle, such as biotin.
-
Cell Culture Media and Reagents: As required for the chosen cell line.
-
Lysis Buffer: RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Streptavidin-conjugated Magnetic Beads: Or agarose beads.
-
Wash Buffers: For example, PBS with varying concentrations of mild detergents (e.g., Tween-20).
-
Elution Buffer: For example, SDS-PAGE sample buffer for Western blot analysis or a buffer compatible with mass spectrometry.
-
Reagents for SDS-PAGE and Western Blotting: Acrylamide solutions, buffers, transfer membranes, antibodies.
-
Reagents for Mass Spectrometry: Trypsin, reduction and alkylation reagents, and appropriate buffers.
Step-by-Step Protocol
1. Cell Culture and Treatment a. Culture cells to the desired confluency (typically 70-80%). b. Treat the cells with this compound at a final concentration range of 1-10 µM. A vehicle control (e.g., DMSO) should be run in parallel. c. Incubate the cells for 1-4 hours at 37°C in a CO2 incubator.
2. Cell Lysis a. After incubation, wash the cells twice with ice-cold PBS. b. Lyse the cells by adding ice-cold lysis buffer. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant (clarified lysate).
3. Protein Concentration Determination a. Determine the protein concentration of the clarified lysate using a standard protein assay (e.g., BCA assay).
4. Affinity Purification a. Equilibrate the streptavidin beads by washing them three times with lysis buffer. b. Add an equal amount of protein lysate (e.g., 1-5 mg) to the equilibrated beads. c. Incubate for 2-4 hours at 4°C with gentle rotation.
5. Washing a. Pellet the beads by centrifugation or using a magnetic rack. b. Discard the supernatant. c. Wash the beads extensively to remove non-specifically bound proteins. Perform a series of washes with increasingly stringent buffers (e.g., start with lysis buffer and move to buffers with higher salt concentration or different detergents). A typical wash series could be:
- 2 washes with lysis buffer.
- 2 washes with high-salt buffer (e.g., lysis buffer with 500 mM NaCl).
- 2 washes with a final buffer (e.g., PBS).
6. Elution
- For SDS-PAGE and Western Blotting: a. Resuspend the washed beads in 2x SDS-PAGE sample buffer. b. Boil the sample at 95-100°C for 5-10 minutes to elute the bound proteins. c. Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
- For Mass Spectrometry: a. Perform on-bead digestion. This involves resuspending the beads in a digestion buffer, reducing and alkylating the proteins, and then digesting with trypsin overnight. The resulting peptides in the supernatant can be collected for LC-MS/MS analysis.
7. Analysis
- SDS-PAGE and Western Blotting: a. Separate the eluted proteins by SDS-PAGE. b. Visualize the proteins by Coomassie or silver staining. c. Perform Western blotting using antibodies against specific DUBs to confirm their enrichment.
- Mass Spectrometry: a. Analyze the digested peptides by LC-MS/MS. b. Use a proteomics data analysis pipeline (e.g., MaxQuant) to identify and quantify the enriched proteins.
Data Presentation
Quantitative data from mass spectrometry analysis can be summarized in a table to compare the enrichment of proteins in the this compound treated sample versus the control.
| Protein Name | Gene Symbol | Unique Peptides | Fold Change (this compound / Control) | p-value | Function |
| Ubiquitin carboxyl-terminal hydrolase 7 | USP7 | 25 | 15.2 | <0.001 | Deubiquitinase |
| Ubiquitin carboxyl-terminal hydrolase 5 | USP5 | 18 | 12.8 | <0.001 | Deubiquitinase |
| Ubiquitin-specific-processing protease 9, X-linked | USP9X | 22 | 10.5 | <0.005 | Deubiquitinase |
| ... | ... | ... | ... | ... | ... |
Table Caption: Example of quantitative proteomics data from an this compound pulldown experiment.
Conclusion
The this compound pulldown assay is a robust method for the activity-based profiling of deubiquitinases in a cellular context. This protocol provides a detailed framework for researchers to identify and quantify DUBs that are actively engaged by this compound. The resulting data can shed light on the role of DUBs in various biological processes and disease states, and can aid in the development of novel therapeutics targeting this important class of enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Potent Deubiquitinase (DUB) Small-Molecule Activity-Based Probe Enables Broad Spectrum DUB Activity Profiling in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Mass Spectrometry-Based Profiling of IMP-2373
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMP-2373 is a potent, covalent, and cell-permeable pan-deubiquitinase (DUB) activity-based probe (ABP).[1][2][3] It utilizes a cyanopyrrolidine (CNPy) "warhead" to covalently modify the active site cysteine of a broad range of DUBs, enabling the assessment of their activity in live cells.[3][4][5] Profiling the cellular targets of this compound and its impact on downstream pathways through mass spectrometry provides a powerful tool for drug discovery and for understanding the role of DUBs in various physiological and pathological processes, including cancer and neurodegeneration.[4][5][6] These application notes provide detailed protocols for the preparation of samples for both proteomic (DUB target engagement) and metabolomic analysis following treatment with this compound.
Signaling Pathway: The Ubiquitin-Proteasome System and the Role of Deubiquitinases
Deubiquitinases play a crucial role in the ubiquitin-proteasome system (UPS) by removing ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation or modulating their activity and localization.[6] this compound, by inhibiting a broad spectrum of DUBs, can lead to the accumulation of polyubiquitinated proteins and alter cellular signaling and metabolism.
Caption: The role of DUBs in the Ubiquitin-Proteasome System and their inhibition by this compound.
Experimental Protocols
I. Proteomic Profiling of DUB Engagement by this compound (Activity-Based Protein Profiling - ABPP)
This protocol outlines the enrichment of DUBs covalently bound by this compound from cell lysates for identification and quantification by mass spectrometry. This method allows for the determination of the DUB engagement profile of this compound in a cellular context.[3][4][7]
Workflow for Proteomic Profiling
Caption: Workflow for identifying DUBs targeted by this compound using affinity purification and mass spectrometry.
A. Cell Culture and Treatment:
-
Seed adherent cells (e.g., HeLa, K562) in appropriate culture vessels and grow to 70-80% confluency.[8]
-
Treat cells with the desired concentration of this compound (e.g., 1-25 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-4 hours) in serum-free media.[3]
-
For competitive profiling, pre-incubate cells with a specific DUB inhibitor before adding a biotinylated version of this compound.
B. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
C. Affinity Purification of this compound-labeled Proteins: This step assumes the use of a version of this compound containing a handle for enrichment, such as a biotin tag.
-
Incubate a defined amount of protein lysate (e.g., 1 mg) with streptavidin-coated magnetic beads for 1-2 hours at 4°C with gentle rotation to capture biotin-IMP-2373-DUB complexes.
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with high-salt and low-salt buffers is recommended.[9]
D. On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce the proteins with DTT (10 mM) at 56°C for 30 minutes.
-
Alkylate with iodoacetamide (55 mM) for 20 minutes in the dark.
-
Digest the proteins with trypsin (e.g., 1 µg) overnight at 37°C.[10]
E. Sample Preparation for Mass Spectrometry:
-
Collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid.
-
Desalt the peptides using C18 StageTips.
-
Dry the purified peptides in a vacuum concentrator and resuspend in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
II. Metabolomic Profiling of Cellular Response to this compound
This protocol describes the extraction of metabolites from cells treated with this compound for analysis by LC-MS. This can reveal metabolic pathways affected by pan-DUB inhibition.
Workflow for Metabolomic Profiling
Caption: Workflow for analyzing changes in the cellular metabolome upon treatment with this compound.
A. Cell Culture and Treatment:
-
Culture cells as described in the proteomics protocol. It is crucial to have a sufficient number of cells (e.g., 1x10^7 cells per sample) for metabolomic analysis.[11]
-
Treat cells with this compound or vehicle control as previously described.
B. Quenching and Metabolite Extraction:
-
Rapidly aspirate the culture medium.
-
Wash the cells once with ice-cold 0.9% NaCl solution to remove residual medium.[12]
-
Immediately add a pre-chilled extraction solvent, such as 80% methanol, to the cells to quench enzymatic activity and extract metabolites.[13]
-
Scrape the cells in the extraction solvent and transfer the mixture to a microcentrifuge tube.
C. Sample Processing:
-
Vortex the cell extract thoroughly.
-
Centrifuge at high speed (e.g., >13,000 rpm) for 15-30 minutes at 4°C to pellet proteins and cell debris.[12][13]
-
Transfer the supernatant containing the metabolites to a new tube.
-
For quality control, pool a small aliquot from each sample to create a quality control (QC) sample.[13]
-
Dry the metabolite extracts using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
D. Sample Preparation for Mass Spectrometry:
-
Reconstitute the dried metabolite extracts in a suitable solvent compatible with the LC-MS method (e.g., a mixture of water and organic solvent).
-
Vortex and centrifuge the reconstituted samples to remove any particulates.
-
Transfer the supernatant to autosampler vials for LC-MS analysis.
Data Presentation
Quantitative data from proteomic and metabolomic experiments should be summarized in tables to facilitate comparison between different treatment conditions.
Table 1: Representative Quantitative Proteomic Data of DUBs Enriched by this compound
| DUB Target | Peptide Count (Control) | Peptide Count (this compound) | Fold Change (this compound/Control) | p-value |
| USP7 | 2 | 45 | 22.5 | <0.001 |
| USP14 | 1 | 38 | 38.0 | <0.001 |
| UCHL1 | 3 | 52 | 17.3 | <0.001 |
| OTUB1 | 0 | 25 | - | <0.001 |
| USP30 | 1 | 29 | 29.0 | <0.001 |
Data are hypothetical and for illustrative purposes only.
Table 2: Representative Quantitative Metabolomic Data from Cells Treated with this compound
| Metabolite | Relative Abundance (Control) | Relative Abundance (this compound) | Fold Change (this compound/Control) | p-value |
| Glucose | 1.00 | 0.65 | -1.54 | 0.021 |
| Lactate | 1.00 | 1.89 | 1.89 | 0.005 |
| Glutamine | 1.00 | 0.72 | -1.39 | 0.035 |
| Succinate | 1.00 | 1.55 | 1.55 | 0.012 |
| UDP-GlcNAc | 1.00 | 1.48 | 1.48 | 0.018 |
Data are hypothetical and for illustrative purposes only, represented as relative abundance normalized to the control group.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DUB CNPy Probe | Probechem Biochemicals [probechem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Discovery of a Potent Deubiquitinase (DUB) Small-Molecule Activity-Based Probe Enables Broad Spectrum DUB Activity Profiling in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Small Molecule Probe Offers New Insights into Deubiquitinase Biology | Imperial News | Imperial College London [imperial.ac.uk]
- 6. Deubiquitinases (DUBs) and DUB inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Miniaturized Chemical Proteomic Approach for Target Profiling of Clinical Kinase Inhibitors in Tumor Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Troubleshooting & Optimization
Troubleshooting high background signal in IMP-2373 experiments
This technical support guide provides troubleshooting for common issues encountered during experiments with IMP-2373, with a focus on resolving high background signals.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background signal in this compound assays?
High background in assays involving this compound can stem from several factors, often related to non-specific binding of reagents.[1][2][3] The most frequent causes include:
-
Insufficient Blocking: Unoccupied sites on the assay plate or membrane can bind antibodies or other reagents non-specifically.[4][5]
-
Suboptimal Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to increased non-specific binding.[6][7]
-
Inadequate Washing: Failure to remove unbound reagents effectively between steps is a major contributor to high background.[1][2][8]
-
Reagent Contamination: Contaminated buffers, antibodies, or samples can introduce substances that generate a background signal.[6][9]
-
Cross-Reactivity: The antibodies used may cross-react with other molecules in the sample.[6]
-
Incorrect Incubation Times or Temperatures: Deviating from the optimal incubation conditions can increase non-specific interactions.[9]
Troubleshooting Guides
Below are detailed question-and-answer guides to address specific issues you may encounter.
Issue 1: High Background Signal Across the Entire Plate/Blot
Q: I am observing a uniformly high background signal in all wells/lanes, including my negative controls. What steps should I take to resolve this?
A: This issue often points to a systemic problem with one of the assay's core components or steps. Follow this troubleshooting workflow:
Troubleshooting Workflow for High Background
Caption: Troubleshooting flowchart for high background.
Step 1: Evaluate and Optimize the Blocking Step
The purpose of blocking is to prevent non-specific binding of antibodies to the assay surface.[4][5] If blocking is insufficient, you will likely see high background.
-
Solution:
-
Increase Blocking Incubation Time: Extend the blocking incubation period to ensure complete saturation of non-specific sites.
-
Change Blocking Agent: The choice of blocking buffer is critical.[10] If you are using one type of blocker (e.g., non-fat dry milk), try another (e.g., Bovine Serum Albumin - BSA) or a commercial blocking solution. Milk-based blockers should be avoided if you are using phospho-specific antibodies, as milk contains casein, a phosphoprotein.[3]
-
Optimize Blocker Concentration: Prepare fresh blocking buffer and consider optimizing its concentration as per the manufacturer's guidelines or through titration.
-
Hypothetical Data: Comparison of Blocking Buffers
| Blocking Buffer | Incubation Time | Average Background Signal (OD) | Signal-to-Noise Ratio |
| 5% Non-Fat Milk | 1 hour | 0.85 | 3.5 |
| 3% BSA | 1 hour | 0.42 | 8.2 |
| 3% BSA | 2 hours | 0.21 | 15.7 |
| Commercial Blocker X | 1 hour | 0.25 | 14.1 |
As shown in the table, increasing the incubation time with 3% BSA significantly reduced the background and improved the signal-to-noise ratio.
Step 2: Optimize Antibody Concentrations
Excessive antibody concentrations are a common cause of high background.[6][7]
-
Solution:
-
Titrate Your Antibodies: Perform a titration experiment to determine the optimal concentration for both your primary and secondary antibodies. The goal is to find the concentration that provides a strong specific signal with minimal background.
-
Run a "Secondary Only" Control: To check for non-specific binding of the secondary antibody, run a control where the primary antibody is omitted. If you see a signal in this control, the secondary antibody is binding non-specifically. Consider using a pre-adsorbed secondary antibody to reduce this.
-
Step 3: Refine Your Washing Protocol
Inadequate washing will leave unbound antibodies behind, leading to a high background signal.[1][2][8][11]
-
Solution:
-
Increase the Number of Washes: Increase the number of wash cycles after each antibody incubation step.[11]
-
Increase Wash Volume: Ensure you are using a sufficient volume of wash buffer to cover the entire surface of the well or membrane.[11]
-
Add a Surfactant: Including a non-ionic detergent like Tween 20 (typically at 0.05-0.1%) in your wash buffer can help reduce non-specific interactions.[12][13]
-
Increase Soak Time: Allowing the wash buffer to sit on the plate/blot for a few minutes during each wash can improve the removal of unbound reagents.[13]
-
Issue 2: Patchy or Uneven Background Signal
Q: My background signal is not uniform. Some areas of the plate/blot are darker than others. What could be the cause?
A: An uneven background often points to issues with technique or reagent handling.
-
Possible Causes and Solutions:
-
Improper Washing Technique: Ensure that all wells or the entire surface of the membrane are washed evenly. Automated plate washers should be checked for clogged or malfunctioning ports.[8] When washing manually, be consistent with the force and volume of buffer applied.
-
Membrane Drying Out: During Western blotting, if parts of the membrane dry out, this can cause high, patchy background.[3] Ensure the membrane remains fully submerged during all incubation and washing steps.
-
Uneven Reagent Application: Ensure that blocking buffers, antibodies, and substrate are applied evenly across the entire surface.
-
Contamination: Contamination of reagents or equipment can lead to localized high background.[9] Use fresh buffers and sterile pipette tips.
-
Key Experimental Protocols
To ensure reproducibility and minimize background, adhere to the following detailed protocols.
Standard ELISA Washing Protocol
-
Aspiration: After incubation, aspirate the reagent from all wells.
-
Dispensing: Immediately dispense at least 300 µL of wash buffer (e.g., PBS with 0.05% Tween 20) into each well.
-
Soaking (Optional but Recommended): Allow the wash buffer to soak for 1-2 minutes.
-
Aspiration: Aspirate the wash buffer.
-
Repetition: Repeat steps 2-4 for a total of 3-5 wash cycles.
-
Final Wash: After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual buffer.
Western Blot Blocking Protocol
-
Post-Transfer: After transferring proteins to the membrane (PVDF or nitrocellulose), briefly wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Blocking: Place the membrane in a clean container with a sufficient volume of blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) to fully submerge it.
-
Incubation: Incubate for at least 1 hour at room temperature or overnight at 4°C on a shaker.
-
Washing: After blocking, wash the membrane 3 times for 5 minutes each with TBST before proceeding to primary antibody incubation.
Signaling and Binding Diagrams
Antibody Binding: Specific vs. Non-Specific
Caption: Specific vs. non-specific antibody binding.
References
- 1. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 2. arp1.com [arp1.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 7. azolifesciences.com [azolifesciences.com]
- 8. sinobiological.com [sinobiological.com]
- 9. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 10. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 11. biocompare.com [biocompare.com]
- 12. How to Optimize Microplate Washing for ELISA and Cell-Based Assays [labx.com]
- 13. biocompare.com [biocompare.com]
Optimizing IMP-2373 incubation time to reduce cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of IMP-2373 and minimize cytotoxicity in their experiments.
Troubleshooting Guide: Optimizing this compound Incubation Time to Reduce Cytotoxicity
Users of this compound, a potent, pan-deubiquitinase (DUB) activity-based probe, may occasionally observe cytotoxicity, particularly when determining optimal experimental conditions.[1][2] While this compound is designed for high target engagement with minimal off-target effects at non-toxic concentrations, prolonged incubation times or excessive concentrations can impact cell viability.[3][4][5] This guide provides a systematic approach to optimizing incubation time to mitigate cytotoxic effects while maintaining experimental efficacy.
Q1: I am observing significant cell death in my experiments with this compound. What is the likely cause?
A1: Significant cell death is likely due to either an excessive concentration of this compound or a prolonged incubation period. As a pan-DUB inhibitor, this compound broadly targets deubiquitinating enzymes, which can lead to cellular stress and apoptosis if the inhibition is too potent or sustained.[4] It is crucial to determine the optimal concentration and incubation time for your specific cell line and experimental endpoint.
Q2: How can I determine the optimal, non-toxic incubation time for this compound in my cell line?
A2: A time-course experiment is the most effective method to determine the optimal incubation time. This involves treating your cells with a fixed, effective concentration of this compound and assessing cell viability at multiple time points.
Experimental Protocol: Time-Course Viability Assay for this compound
This protocol outlines a procedure to determine the optimal incubation time for this compound by assessing cell viability using a common method like the MTT assay.[3]
Objective: To identify the longest incubation time that maintains high cell viability while allowing for sufficient DUB inhibition.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare a working solution of this compound at a concentration known to be effective for DUB inhibition (start with a concentration range determined from a dose-response experiment, if available).
-
Treat cells with the this compound solution. Include vehicle-only (e.g., DMSO) controls.
-
-
Time-Course Incubation:
-
Incubate the plates for a range of time points (e.g., 2, 4, 8, 12, 24, and 48 hours).
-
-
Cell Viability Assessment (MTT Assay):
-
At each time point, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each time point relative to the vehicle-only control.
-
Plot cell viability against incubation time to visualize the cytotoxicity profile.
-
The optimal incubation time is the latest time point before a significant drop in cell viability is observed.
-
Data Presentation: Example Time-Course Viability Data
| Incubation Time (hours) | This compound Concentration (µM) | Cell Viability (%) |
| 2 | 10 | 98 ± 3.2 |
| 4 | 10 | 95 ± 4.1 |
| 8 | 10 | 92 ± 3.8 |
| 12 | 10 | 88 ± 5.0 |
| 24 | 10 | 75 ± 6.2 |
| 48 | 10 | 50 ± 7.5 |
Note: Data are representative and will vary depending on the cell line and experimental conditions.
Frequently Asked Questions (FAQs)
Q3: What is the mechanism of action of this compound?
A3: this compound is a covalent, pan-deubiquitinase (DUB) activity-based probe.[2] It contains a cyanopyrrolidine (CNPy) warhead that covalently modifies the active site of a broad range of DUBs, inhibiting their enzymatic activity.[3][4] DUBs are responsible for removing ubiquitin from proteins, thereby regulating processes such as protein degradation and signaling.[4]
Q4: Are there alternative assays to MTT for assessing cytotoxicity?
A4: Yes, several other assays can be used to assess cell viability and cytotoxicity. These include:
-
MTS Assay: Similar to MTT but the formazan product is soluble in culture medium.
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.
-
ATP-based Assays: Quantify the amount of ATP present, which correlates with the number of metabolically active cells.
Q5: Should I expect the optimal incubation time to be the same for all cell lines?
A5: No. Different cell lines have varying sensitivities to DUB inhibition. It is essential to perform a time-course viability assay for each new cell line you work with to determine the specific optimal conditions.
Q6: Can the solvent used to dissolve this compound cause cytotoxicity?
A6: Yes. This compound is typically dissolved in a solvent like DMSO. High concentrations of DMSO can be toxic to cells. It is crucial to include a vehicle-only control in your experiments to ensure that the observed cytotoxicity is due to this compound and not the solvent. The final concentration of the solvent in the cell culture medium should be kept to a minimum, typically below 0.5%.
Visualizations
Caption: this compound inhibits DUBs, leading to the accumulation of ubiquitinated proteins and potential apoptosis.
Caption: Workflow for determining the optimal incubation time for this compound to minimize cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Broad Spectrum Deubiquitinase Inhibition Induces Both Apoptosis and Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of selected deubiquitinating enzyme inhibitors on the proliferation and motility of lung cancer and mesothelioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing off-target effects of the IMP-2373 probe
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the IMP-2373 probe. The information is designed to help address specific issues, particularly those related to off-target effects, that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable, activity-based probe (ABP) designed for the broad-spectrum profiling of deubiquitinases (DUBs).[1][2] It contains a cyanopyrrolidine (CNPy) "warhead" that covalently modifies the active site cysteine of DUBs, allowing for their detection and quantification in living cells.[3][4] Its pan-DUB activity means it can engage with a wide range of DUBs, making it a powerful tool for monitoring global DUB activity.[1][4]
Q2: What are the primary targets of this compound?
This compound is a pan-DUB probe and has been shown to quantitatively engage with over 35 DUBs in various cell lines.[1][4][5][6] This broad activity is a key feature of the probe, allowing for a global assessment of DUB activity within a cell.
Q3: What are the known off-target effects of this compound?
While this compound shows high selectivity for DUBs over other protein classes, some off-target engagement has been noted, primarily with other peptidases.[2] A related probe with the same cyanopyrrolidine warhead was found to engage aldehyde dehydrogenases (ALDH2, ALDH9A1), the redox-sensitive protein DJ-1/PARK7, and a glutamine amidotransferase.[7] It is advisable to consider these as potential off-targets in your experiments.
Q4: How can I be sure the observed phenotype is due to DUB inhibition and not an off-target effect?
Several strategies can be employed:
-
Use a negative control: An inactive enantiomer of a related compound, IMP-1711, has been used as a negative control in competitive profiling experiments.[3] This is a critical control to differentiate between specific, activity-based engagement and non-specific interactions.
-
Competitive profiling: Pre-treatment of cells with a selective inhibitor for a specific DUB should prevent the binding of this compound to that DUB. This can be observed by a decrease in the signal for that specific DUB in a pulldown experiment.[3]
-
Orthogonal approaches: Use complementary methods to validate your findings, such as siRNA-mediated knockdown of a specific DUB of interest.
Q5: At what concentration should I use this compound?
The optimal concentration of this compound depends on the specific application and cell line. For general DUB profiling, concentrations ranging from 3 µM to 100 µM have been used.[8][9] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup, balancing robust DUB engagement with minimal cytotoxicity.
Troubleshooting Guides
Problem 1: High background or non-specific binding in pulldown experiments.
| Possible Cause | Troubleshooting Step |
| Insufficient blocking | Increase the concentration of the blocking agent (e.g., BSA) in your lysis and wash buffers. Extend the blocking time. |
| Non-specific binding to beads | Pre-clear the lysate by incubating it with beads before adding the probe-captured proteins. Use a different type of bead (e.g., agarose vs. magnetic). |
| Probe concentration is too high | Reduce the concentration of this compound used for labeling. High concentrations can lead to increased off-target binding. |
| Insufficient washing | Increase the number of wash steps after the pulldown. Increase the stringency of the wash buffers by adding a small amount of detergent (e.g., 0.1% Tween-20). |
Problem 2: No or weak signal for DUBs of interest.
| Possible Cause | Troubleshooting Step |
| Low abundance of the target DUB | Increase the amount of protein lysate used for the pulldown. Consider using a cell line known to express high levels of your DUB of interest. |
| Inefficient probe labeling | Ensure the this compound is fresh and has been stored correctly. Optimize the labeling time and temperature. |
| Inactive DUBs | The probe only labels active enzymes. Ensure your experimental conditions are not inhibiting DUB activity. |
| Poor antibody quality (for Western blotting) | Use a validated antibody for your DUB of interest. Run a positive control to confirm the antibody is working. |
Problem 3: Observed cellular phenotype is inconsistent or difficult to interpret.
| Possible Cause | Troubleshooting Step |
| Off-target effects of this compound | Perform a competitive profiling experiment with a selective inhibitor for your DUB of interest to confirm on-target engagement. Use the inactive enantiomer as a negative control. |
| Cytotoxicity of the probe | Perform a cell viability assay to ensure the concentration of this compound being used is non-toxic. Refer to the cytotoxicity data in the tables below. |
| Pleiotropic effects of pan-DUB inhibition | Remember that this compound inhibits a broad range of DUBs. The observed phenotype is likely the result of inhibiting multiple enzymes. Use more specific inhibitors or genetic approaches to dissect the role of individual DUBs. |
Quantitative Data
Table 1: Concentration-Dependent Engagement of DUBs by this compound
Data adapted from chemoproteomic profiling in various cell lines.[9]
| This compound Concentration | Incubation Time | Number of DUBs Engaged (log2 fold change > 0.5 vs. DMSO) |
| 3.125 µM | 4 hours | ~20-25 |
| 6.25 µM | 4 hours | ~25-30 |
| 12.5 µM | 4 hours | ~30-35 |
| 25 µM | 4 hours | >35 |
| 50 µM | 4 hours | >35 |
| 100 µM | 4 hours | >35 |
Table 2: Cell Viability in the Presence of this compound
Data from EthD-1 and Calcein AM dual dye cell death assay.[8]
| Cell Line | This compound Concentration | Approximate Cell Viability |
| T47D | Up to 100 µM | > 90% |
| U2OS | Up to 100 µM | > 90% |
| U87-MG | Up to 100 µM | > 90% |
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP) Protocol (Adapted)
This protocol is adapted from general ABPP workflows and incorporates specific parameters for this compound.[7][10]
1. Cell Culture and Treatment: a. Plate cells and grow to 70-80% confluency. b. Pre-treat cells with your selective DUB inhibitor or vehicle control (e.g., DMSO) for 1 hour. c. Add this compound to a final concentration of 10-25 µM and incubate for an additional 1-4 hours.
2. Cell Lysis: a. Wash cells twice with cold PBS. b. Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. c. Scrape cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C. d. Determine the protein concentration of the supernatant using a BCA assay.
3. Click Chemistry Reaction (if using a clickable version of the probe): a. To 1 mg of protein lysate, add the click chemistry reagents (e.g., biotin-azide, TCEP, TBTA ligand, and copper (II) sulfate). b. Incubate for 1 hour at room temperature with gentle rotation.
4. Protein Precipitation and Solubilization: a. Precipitate the protein by adding 3 volumes of cold acetone and incubate at -20°C for 20 minutes. b. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein. c. Resuspend the protein pellet in a buffer containing 1.2% SDS in PBS.
5. Pulldown of Labeled Proteins: a. Dilute the solubilized protein with PBS to a final SDS concentration of 0.2%. b. Add streptavidin-coated beads and incubate for 1-2 hours at room temperature with rotation. c. Wash the beads extensively with PBS containing 0.1% SDS.
6. Sample Preparation for Mass Spectrometry: a. Elute the bound proteins from the beads. b. Perform in-solution or on-bead tryptic digestion of the eluted proteins. c. Desalt the resulting peptides using a C18 StageTip.
7. LC-MS/MS Analysis: a. Analyze the peptides by nanoLC-MS/MS on a high-resolution mass spectrometer. b. Identify and quantify the enriched proteins using a suitable data analysis software (e.g., MaxQuant).
8. Data Analysis: a. Compare the abundance of DUBs in the inhibitor-treated samples to the vehicle control. b. A successful competitive ABPP experiment will show a dose-dependent decrease in the abundance of the target DUB in the inhibitor-treated samples.
Visualizations
Caption: Simplified Ubiquitination-Deubiquitination Pathway and the inhibitory action of the this compound probe.
Caption: Experimental workflow for competitive Activity-Based Protein Profiling (ABPP) using the this compound probe.
Caption: Troubleshooting decision tree for interpreting unexpected cellular phenotypes when using the this compound probe.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DUB CNPy Probe | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Small Molecule Probe Offers New Insights into Deubiquitinase Biology | Imperial News | Imperial College London [imperial.ac.uk]
- 5. Discovery of a Potent Deubiquitinase (DUB) Small-Molecule Activity-Based Probe Enables Broad Spectrum DUB Activity Profiling in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identification and validation of Selective Deubiquitinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
How to assess and minimize IMP-2373 cytotoxicity in sensitive cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers assess and minimize cytotoxicity associated with the pan-deubiquitinase (DUB) probe, IMP-2373, particularly in sensitive cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a covalent, cell-permeable, activity-based probe designed for broad-spectrum monitoring of deubiquitinase (DUB) activity in living cells.[1][2][3][4] Its primary use is in chemoproteomic profiling to quantitatively assess the engagement of over 35 DUBs.[2][3]
Q2: Is this compound expected to be cytotoxic?
This compound is designed for minimal off-target cytotoxicity and has been demonstrated to be non-toxic across a range of concentrations in several common cell lines, including T47D, U2OS, and U87-MG.[5] However, as a covalent and highly reactive probe, cytotoxicity can occur in sensitive cell lines or at high concentrations.
Q3: What are the potential mechanisms of this compound induced cytotoxicity?
While specific data for this compound is limited, pan-DUB inhibitors can induce cytotoxicity through several mechanisms:
-
Induction of Apoptosis: Broad inhibition of DUBs can lead to the accumulation of ubiquitinated proteins, triggering both intrinsic and extrinsic apoptotic pathways. This can involve the activation of caspases 3, 8, and 9.
-
Oxidative Stress: Inhibition of proteasome-associated DUBs has been linked to increased production of reactive oxygen species (ROS) and mitochondrial impairment.
-
ER Stress: The accumulation of polyubiquitinated proteins can lead to endoplasmic reticulum (ER) stress, which can subsequently trigger apoptosis.
Q4: Which cell lines might be particularly sensitive to this compound?
Cell line sensitivity to covalent inhibitors can vary. While specific data for this compound is not widely available, cell lines with high rates of protein turnover or those with pre-existing stress in the ubiquitin-proteasome system may be more susceptible. It is crucial to empirically determine the optimal, non-toxic concentration of this compound for your specific cell line.
Q5: How can I minimize the cytotoxic effects of this compound in my experiments?
To mitigate cytotoxicity, consider the following strategies:
-
Optimize Concentration and Incubation Time: Perform a dose-response curve to determine the lowest effective concentration of this compound for your experimental needs. Minimize the incubation time as much as possible.
-
Co-treatment with Antioxidants: If oxidative stress is a suspected cause of cytotoxicity, co-treatment with an antioxidant like N-acetylcysteine (NAC) may offer protection.
-
Optimize Cell Seeding Density: Ensure cells are in the logarithmic growth phase and not over-confluent, as this can increase their susceptibility to chemical stressors.
-
Use Healthy, Low-Passage Cells: Cells that are stressed or have been in culture for many passages may be more sensitive to treatment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High levels of cell death observed at expected non-toxic concentrations. | Cell line is particularly sensitive to DUB inhibition. | Perform a detailed dose-response experiment to determine the IC50 value. Start with a lower concentration range. |
| Sub-optimal cell culture conditions. | Ensure cells are healthy, within a low passage number, and seeded at an optimal density. | |
| Contamination of cell culture. | Regularly test for mycoplasma and other contaminants. | |
| Variability in cytotoxicity results between experiments. | Inconsistent cell seeding density. | Optimize and strictly adhere to a standardized cell seeding protocol. |
| Inconsistent reagent preparation or storage. | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. | |
| Differences in cell passage number. | Use cells within a consistent and narrow passage number range for all experiments. | |
| Unexpected experimental outcomes not related to DUB inhibition. | Off-target effects of this compound. | Consider the possibility of oxidative or ER stress. Co-treat with an antioxidant (e.g., NAC) or an ER stress inhibitor to see if the phenotype is rescued. |
Data Presentation
While specific cytotoxicity data for this compound is not extensively published, the following tables provide examples of how to present cytotoxicity data for other pan-DUB inhibitors, which can serve as a reference for your own experiments.
Table 1: Example IC50 Values for Pan-DUB Inhibitor PR-619 in Various Cell Lines
| Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) |
| HCT116 | Human Colon Carcinoma | 72 | 6.3 |
| WI-38 | Human Lung Fibroblast | 72 | 5.3 |
| OLN-t40 | Oligodendrocyte Precursor | 24 | ~7-10 |
| T24 | Human Bladder Carcinoma | 48 | ~5-10 |
| K9TCC-PU-NK | Canine Bladder Carcinoma | 48 | ~5-10 |
Data compiled from multiple sources for illustrative purposes.[6][7][8][9]
Table 2: Example IC50 Values for DUB Inhibitor b-AP15 in Prostate Cancer Cell Lines
| Cell Line | Androgen Receptor Status | Incubation Time (h) | IC50 (µM) |
| LNCaP | Dependent | 48 | 0.762 |
| 22Rv1 | Dependent | 48 | 0.858 |
| PC-3 | Independent | 48 | 0.378 |
| DU145 | Independent | 48 | 0.748 |
| WPMY-1 | Normal Prostate Myofibroblast | 48 | 0.958 |
Data from a study on prostate cancer cells, for illustrative purposes.[10]
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MTT Assay
This protocol provides a framework for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
This compound
-
Sensitive cell line of interest
-
Complete culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add the medium containing different concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Assessing Membrane Integrity with the LDH Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
LDH cytotoxicity assay kit
-
This compound
-
Sensitive cell line of interest
-
96-well tissue culture plates
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
Incubation: Incubate for the desired time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well.
-
Incubation: Incubate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit instructions, based on the absorbance readings of the experimental, spontaneous release, and maximum release samples.
Protocol 3: Detecting Apoptosis with Annexin V Staining
This flow cytometry-based assay identifies apoptotic cells.
Materials:
-
Annexin V-FITC apoptosis detection kit
-
This compound
-
Sensitive cell line of interest
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark according to the kit protocol.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Visualizations
Caption: Potential pathways of this compound-induced cytotoxicity.
Caption: Workflow for assessing and minimizing this compound cytotoxicity.
References
- 1. This compound | DUB CNPy Probe | Probechem Biochemicals [probechem.com]
- 2. A Small Molecule Probe Offers New Insights into Deubiquitinase Biology | Imperial News | Imperial College London [imperial.ac.uk]
- 3. Discovery of a Potent Deubiquitinase (DUB) Small-Molecule Activity-Based Probe Enables Broad Spectrum DUB Activity Profiling in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. lifesensors.com [lifesensors.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. A novel deubiquitinase inhibitor b-AP15 triggers apoptosis in both androgen receptor-dependent and -independent prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Normalization Strategies for Quantitative Proteomics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quantitative proteomics data, with a focus on normalization strategies. While direct public data for "IMP-2373" is not available, the principles and issues addressed here are broadly applicable to quantitative proteomics experiments in drug development.
Frequently Asked Questions (FAQs)
Q1: What is normalization in the context of quantitative proteomics and why is it crucial?
A1: Normalization is a critical step in quantitative proteomics data analysis that adjusts for systematic, non-biological variations between samples.[1] These variations can arise from inconsistencies in sample preparation, instrument performance, or sample loading, and can obscure true biological differences.[1] The primary goal of normalization is to ensure that observed differences in protein abundance are due to actual biological changes and not technical artifacts, thereby making samples more comparable for downstream analysis.[1][2][3]
Q2: What are the common sources of variation in quantitative proteomics experiments?
A2: Several factors can introduce unwanted variation into proteomics data:
-
Sample Preparation: Inconsistencies in protein extraction, digestion, and labeling can lead to variability.
-
Instrument Performance: Fluctuations in mass spectrometer sensitivity and calibration can cause systematic shifts in measurements.[1]
-
Sample Loading: Unequal amounts of total protein loaded onto the mass spectrometer can lead to global differences in signal intensity.
-
Batch Effects: Samples processed or analyzed in different batches (e.g., on different days or with different reagent lots) can exhibit systematic differences.[4]
Q3: How do I choose the right normalization strategy for my experiment?
A3: The choice of normalization method depends on the experimental design, the nature of the dataset, and the underlying biological assumptions. A common assumption is that the total amount of protein is similar across samples. It is often good practice to evaluate multiple normalization methods to reduce the chances of false positives and negatives. The following diagram illustrates a decision-making workflow.
Troubleshooting Guide
Problem 1: High variability between technical replicates after normalization.
-
Possible Cause: The chosen normalization method may not be suitable for the underlying data structure.
-
Troubleshooting Steps:
-
Re-evaluate Normalization Method: Try a more robust method. For instance, if you used total intensity normalization and suspect a large number of proteins are changing, consider Variance Stabilizing Normalization (VSN) or quantile normalization.[3]
-
Inspect Raw Data: Look for outliers or samples with significantly different protein distributions that might be skewing the normalization.
-
Check for Batch Effects: If replicates were run in different batches, a batch effect correction method might be necessary in addition to normalization.
-
Problem 2: Loss of significant biological findings after normalization.
-
Possible Cause: Over-correction by the normalization method, which can occur if the biological variation is mistaken for technical variation.
-
Troubleshooting Steps:
-
Assess Normalization Assumptions: Ensure the assumptions of your chosen method are met. For example, total intensity normalization assumes that most proteins do not change in abundance. If your treatment (e.g., with this compound) is expected to cause global proteome shifts, this method would be inappropriate.
-
Compare with a Less Stringent Method: Try a different normalization method that makes fewer assumptions, such as reference-based normalization if you have stable internal standards.
-
Visualize Data Pre- and Post-Normalization: Use PCA plots or boxplots to see how the normalization is affecting your data structure.
-
Problem 3: Difficulty normalizing data with a high number of missing values.
-
Possible Cause: Missing values, especially those that are not missing at random (e.g., proteins below the limit of detection), can interfere with normalization calculations.
-
Troubleshooting Steps:
-
Imputation Strategy: Impute missing values before normalization. The choice of imputation method (e.g., k-nearest neighbor, imputation from a distribution of low-intensity values) is crucial and depends on the reason for the missing data.[4][5]
-
Filtering: Remove proteins with a high percentage of missing values across all samples before normalization.
-
Order of Operations: The order of imputation and normalization can impact the results. It is generally recommended to perform imputation before normalization.
-
Data Presentation: Comparison of Normalization Methods
The following table summarizes common normalization strategies and their underlying assumptions, which is crucial for selecting the appropriate method for your experimental data.
| Normalization Method | Principle | Key Assumption | When to Use |
| Total Intensity Normalization | Scales the intensity values in each sample to equalize the total intensity across all samples. | The total amount of protein is similar across all samples, and most proteins are not differentially expressed. | Datasets with variations in sample loading or total protein content. |
| Median Normalization | Scales intensity values based on the median intensity across all samples. | The median protein abundance is consistent across samples. | Datasets where a consistent median distribution of protein abundances is expected. |
| Quantile Normalization | Aligns the distributions of intensities for each sample. | The statistical distribution of protein abundances is the same across all samples. | When there are significant non-linear variations between samples. |
| Variance Stabilizing Normalization (VSN) | Applies a transformation to the data to stabilize the variance across the intensity range. | The variance is dependent on the mean intensity. | Datasets with high variability in low-intensity proteins. Studies have shown VSN performs well in reducing variation between technical replicates.[1][3] |
| Reference-Based Normalization | Normalizes based on a set of internal standards (e.g., spiked-in proteins or a panel of housekeeping proteins). | The reference proteins are stable across all experimental conditions. | When reliable and stable internal standards are available. |
Experimental Protocols
A generalized experimental workflow for a quantitative proteomics experiment is outlined below. This workflow highlights the stage at which normalization is applied.
Signaling Pathway Diagram
While a specific signaling pathway for "this compound" is unknown, the following diagram illustrates a hypothetical pathway that could be investigated using quantitative proteomics. Normalization is key to accurately identifying which proteins in such a pathway are affected by a drug treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. A systematic evaluation of normalization methods in quantitative label-free proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming Common Challenges in Proteomics Experiments | Technology Networks [technologynetworks.com]
- 5. Preprocessing of Protein Quantitative Data Analysis - Creative Proteomics [creative-proteomics.com]
Improving the signal-to-noise ratio in IMP-2373 ABPP
Welcome to the technical support center for IMP-2373, a covalent pan-deubiquitinase (DUB) activity-based probe (ABP). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments for a high signal-to-noise ratio and obtain reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a covalent, cell-permeable, activity-based probe designed to broadly target and monitor the activity of deubiquitinases (DUBs) in living cells.[1][2][3] Its primary application is in activity-based protein profiling (ABPP) to study DUB activity, profile DUB inhibitors, and understand the role of DUBs in various cellular processes and disease states.[1][2][3]
Q2: How does this compound work?
A2: this compound contains a cyanopyrrolidine (CNPy) "warhead" that covalently modifies the active site cysteine of DUBs.[1][4] This irreversible binding event allows for the specific labeling and subsequent detection of active DUB enzymes within a complex proteome.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound solid powder should be stored at -20°C for up to 12 months. In solvent (e.g., DMSO), it should be stored at -80°C for up to 6 months.[5]
Q4: Is this compound toxic to cells?
A4: this compound has been shown to have minimal off-target cytotoxicity at effective working concentrations.[4][5] However, it is always recommended to perform a dose-response cell viability assay with your specific cell line to determine the optimal non-toxic concentration range for your experiments.
Troubleshooting Guide: Improving Signal-to-Noise Ratio
A low signal-to-noise ratio is a common challenge in ABPP experiments. This can manifest as either a weak signal from your target DUBs or high background fluorescence. The following guide provides a systematic approach to troubleshooting and optimizing your this compound ABPP experiments.
Issue 1: Weak or No Signal
| Possible Cause | Troubleshooting Steps |
| Suboptimal Probe Concentration | Titrate the concentration of this compound. While a range of 3.125 µM to 100 µM has been used, a concentration of 10-25 µM for 1 hour is often sufficient to capture most DUB activities.[1] Lower concentrations may be used for highly abundant DUBs. |
| Insufficient Incubation Time | Optimize the incubation time. A 4-hour incubation has been shown to allow for the profiling of a significant portion of the DUBome.[1][6] However, shorter incubation times (e.g., 1-1.5 hours) can also be effective.[4] |
| Inactive DUBs | Ensure your cells are healthy and in an active metabolic state. DUB activity can be influenced by cell confluence, passage number, and overall cell health. Use fresh, healthy cell cultures for your experiments. |
| Inefficient Lysis or Protein Extraction | Use a lysis buffer compatible with ABPP and ensure complete cell lysis to release the DUBs. Incomplete lysis will result in lower protein yield and a weaker signal. |
| Problems with Downstream Detection | If using a fluorescent readout, ensure your imaging system's filters are appropriate for the fluorophore on your reporter tag. For western blot detection, verify the efficiency of your antibody and the transfer process. |
Issue 2: High Background
| Possible Cause | Troubleshooting Steps |
| Excess Probe Concentration | Using too high a concentration of this compound can lead to non-specific binding and increased background.[7][8] Refer to the concentration optimization data to select a concentration that provides a good signal without excessive background. |
| Non-specific Binding of Reporter Tags | If using a two-step labeling approach with a reporter tag (e.g., biotin or a fluorophore), ensure that the tag itself is not binding non-specifically to other cellular components. Include a control where you add only the reporter tag to the lysate. |
| Insufficient Washing | Thoroughly wash your samples after probe incubation and after incubation with any secondary reagents to remove unbound probe and reporter tags. Increase the number and duration of wash steps if necessary. |
| Autofluorescence of Cells or Media | Some cell types exhibit high intrinsic fluorescence. Image your cells before adding the probe to assess the level of autofluorescence. Consider using a probe with a fluorophore in the far-red spectrum to minimize interference from cellular autofluorescence.[9] When possible, perform imaging in a clear buffered saline solution or a medium designed to reduce background fluorescence.[9] |
| Contaminated Reagents | Ensure all buffers and reagents are freshly prepared and filtered to remove any particulate matter that could contribute to background signal. |
Experimental Protocols
General Live-Cell ABPP Workflow with this compound
This protocol provides a general framework. Optimization of probe concentration and incubation time is recommended for each cell line and experimental setup.
-
Cell Culture: Plate cells and grow to the desired confluency (typically 70-80%).
-
Probe Incubation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in pre-warmed cell culture media to the desired final concentration (e.g., 10-50 µM).
-
Remove the old media from the cells and add the media containing this compound.
-
Incubate the cells for the desired time (e.g., 1-4 hours) at 37°C and 5% CO2.
-
-
Cell Lysis:
-
After incubation, wash the cells twice with cold PBS to remove excess probe.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation to pellet cell debris.
-
-
Click Chemistry (for two-step labeling):
-
If your this compound probe has a bioorthogonal handle (e.g., an alkyne), perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., a fluorescent dye or biotin).
-
-
Downstream Analysis:
-
Gel-Based Analysis: Separate the labeled proteins by SDS-PAGE. Visualize the labeled DUBs by in-gel fluorescence scanning or by western blot using an antibody against the reporter tag (e.g., streptavidin-HRP for biotin).
-
Mass Spectrometry Analysis: For proteome-wide profiling, enrich the labeled proteins (e.g., using streptavidin beads for biotin-tagged proteins), digest them into peptides, and analyze by LC-MS/MS to identify and quantify the labeled DUBs.
-
Quantitative Data
The following tables summarize data from studies using this compound to help guide your experimental design.
Table 1: this compound Concentration-Dependent DUB Engagement in Different Cell Lines
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Number of DUBs Engaged (log2 fold change > 0.5 vs DMSO) |
| T47D | 3.125 | 4 | ~20 |
| 6.25 | 4 | ~25 | |
| 12.5 | 4 | ~30 | |
| 25 | 4 | ~32 | |
| 50 | 4 | ~34 | |
| 100 | 4 | ~34 | |
| U2OS | 3.125 | 4 | ~18 |
| 6.25 | 4 | ~22 | |
| 12.5 | 4 | ~28 | |
| 25 | 4 | ~30 | |
| 50 | 4 | ~31 | |
| 100 | 4 | ~31 | |
| U87-MG | 3.125 | 4 | ~15 |
| 6.25 | 4 | ~20 | |
| 12.5 | 4 | ~25 | |
| 25 | 4 | ~28 | |
| 50 | 4 | ~29 | |
| 100 | 4 | ~30 |
Data synthesized from published studies.[1][6]
Visualizations
Signaling Pathway
Caption: A simplified diagram of the ubiquitin-proteasome system and the role of deubiquitinases.
Experimental Workflow
Caption: A flowchart illustrating the key steps in an this compound ABPP experiment.
Logical Relationship
Caption: A diagram showing the logical breakdown of troubleshooting low signal-to-noise issues.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Discovery of a Potent Deubiquitinase (DUB) Small-Molecule Activity-Based Probe Enables Broad Spectrum DUB Activity Profiling in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Small Molecule Probe Offers New Insights into Deubiquitinase Biology | Imperial News | Imperial College London [imperial.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. This compound | DUB CNPy Probe | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of background-free tame fluorescent probes for intracellular live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Development of background-free tame fluorescent probes for intracellular live cell imaging | Semantic Scholar [semanticscholar.org]
- 9. Live Cell Imaging [labome.com]
Technical Support Center: Stability of IMP-2373 in Cell Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of the pan-deubiquitinase (DUB) activity-based probe, IMP-2373, in various cell culture media. As specific stability data for this compound is not publicly available, this guide offers a general framework, experimental protocols, and troubleshooting advice to determine its stability in your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: Why is it important to assess the stability of this compound in my cell culture medium?
A1: Understanding the stability of this compound in your specific cell culture medium is critical for the accurate interpretation of experimental results. Degradation of the compound over the course of an experiment can lead to a decrease in its effective concentration, potentially resulting in misleading data regarding its activity and target engagement.
Q2: What are the common factors in cell culture media that can affect the stability of a small molecule like this compound?
A2: Several components in cell culture media can influence the stability of a compound. These include:
-
pH: The typical pH of cell culture media (7.2-7.4) can lead to the degradation of pH-sensitive compounds.[1]
-
Enzymatic Degradation: Media supplemented with serum contain various enzymes, such as esterases and proteases, that can metabolize the compound.[1] If working with live cells, their metabolic activity will also contribute to degradation.[1]
-
Binding to Media Components: Compounds can bind to proteins like albumin, which is abundant in fetal bovine serum (FBS), and other media components.[1] This can affect the apparent concentration and availability of the compound.
-
Chemical Reactivity: Some compounds may react with media components, such as certain amino acids or vitamins.[2]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of sensitive compounds.
Q3: How can I quantify the concentration of this compound in my cell culture media samples?
A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and reliable methods for quantifying small molecules in biological matrices.[3][4] LC-MS/MS offers higher sensitivity and specificity and is often considered the gold standard.[5]
Q4: My this compound appears to be unstable in my cell culture medium. What are my options?
A4: If you observe significant degradation, consider the following:
-
Reduce Incubation Time: If possible, shorten the duration of your experiment.
-
Replenish the Compound: For longer experiments, you may need to replenish this compound by performing media changes at regular intervals.
-
Use Serum-Free Media: If your experimental design allows, test the stability in a simpler, serum-free medium to identify potential interactions with serum components.[2]
-
Modify Storage and Handling: Ensure proper storage of stock solutions (aliquoted at -20°C or below) and minimize freeze-thaw cycles.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates in stability measurements. | Inconsistent sample handling and processing. Incomplete solubilization of the compound. Issues with the analytical method (e.g., HPLC-MS).[2] | Ensure precise and consistent timing for sample collection and processing.[2] Confirm the complete dissolution of the compound in the stock solution and media.[2] Validate the analytical method for linearity, precision, and accuracy.[2] |
| This compound seems to disappear from the media, but no degradation products are detected. | The compound may be binding to the plastic of the cell culture plates or pipette tips.[2] If cells are present, the compound could be rapidly internalized.[2] | Use low-protein-binding plates and pipette tips.[2] Include a control without cells to assess non-specific binding.[2] Analyze cell lysates to determine the extent of cellular uptake.[2] |
| Visible precipitate in the culture wells after adding this compound. | The compound concentration exceeds its solubility limit in the culture medium. "Solvent shock" from rapid dilution of the DMSO stock solution. | Determine the maximum soluble concentration of this compound in your specific culture medium.[3] Prepare intermediate dilutions of your concentrated stock solution in pre-warmed culture medium before the final dilution.[3] |
Experimental Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the chemical stability of this compound in a cell-free culture medium.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640), with or without serum
-
Sterile microcentrifuge tubes or 96-well plates
-
Incubator (37°C, 5% CO2)
-
Analytical instrument (HPLC-UV or LC-MS/MS)
-
Acetonitrile (for protein precipitation)
Methodology:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the Media: Pre-warm the cell culture medium to 37°C. Dilute the this compound stock solution into the medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically ≤0.5%) and consistent across all samples.[3]
-
Aliquot Samples: Dispense the spiked media into sterile containers (e.g., microcentrifuge tubes), one for each time point.
-
Time-Course Incubation: Place the samples in a 37°C, 5% CO2 incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one aliquot. The T=0 sample should be processed immediately after preparation.
-
Sample Processing:
-
To precipitate proteins (if serum is present), add a volume of cold acetonitrile (e.g., 3 volumes).
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or well for analysis.
-
-
Analysis: Analyze the concentration of the intact this compound in the processed samples using a validated HPLC or LC-MS/MS method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the concentration at T=0.
Data Presentation
The results of your stability study can be summarized in the following table:
| Time Point (Hours) | Mean Concentration of this compound (µM) ± SD | % Remaining |
| 0 | [Insert Data] | 100% |
| 2 | [Insert Data] | [Calculate] |
| 4 | [Insert Data] | [Calculate] |
| 8 | [Insert Data] | [Calculate] |
| 24 | [Insert Data] | [Calculate] |
| 48 | [Insert Data] | [Calculate] |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
References
Common pitfalls in interpreting IMP-2373 mass spectrometry results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing IMP-2373 in mass spectrometry-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in mass spectrometry?
A1: this compound is a covalent, pan-deubiquitinase (DUB) activity-based probe. Its primary application in mass spectrometry is for Activity-Based Protein Profiling (ABPP), a chemoproteomic technique used to identify and quantify the activity of DUB enzymes in complex biological samples, such as living cells.[1] this compound contains a reactive cyanopyrrolidine (CNPy) warhead that forms a covalent bond with the active site cysteine of DUBs, allowing for their enrichment and subsequent identification by mass spectrometry.
Q2: What is the exact molecular weight of this compound?
A2: The molecular weight of this compound is 360.41 g/mol , and its chemical formula is C₂₁H₂₀N₄O₂.[2][3] This information is critical for correctly identifying the compound in your mass spectrometry data.
Q3: What are the most common adducts I should expect to see with this compound in LC-MS analysis?
A3: In positive ion mode electrospray ionization (ESI), you can expect to observe several common adducts of this compound. The most prevalent will likely be the protonated molecule [M+H]⁺. Other common adducts to be aware of include sodium [M+Na]⁺ and potassium [M+K]⁺ adducts. The presence and intensity of these adducts can be influenced by the purity of your solvents and the cleanliness of your LC-MS system.
Q4: How does the covalent binding nature of this compound affect its mass spectrometry analysis?
A4: Since this compound is a covalent probe, its primary utility in mass spectrometry is not to detect the free, unbound molecule, but rather to identify the proteins to which it has covalently attached. In a typical ABPP workflow, after cell treatment and lysis, this compound-labeled proteins are identified by analyzing the peptides generated after proteolytic digestion (e.g., with trypsin). The covalent modification will result in a specific mass shift on the active site cysteine-containing peptide, which can be identified in the MS/MS data.
Q5: Which signaling pathways are most relevant to the DUBs targeted by this compound?
A5: this compound is a pan-DUB inhibitor, meaning it targets a broad range of deubiquitinating enzymes.[1] These enzymes are critical regulators of numerous cellular signaling pathways. Some of the key pathways affected by DUBs that this compound is known to engage with include the NF-κB, PI3K/Akt/mTOR, and TGF-β signaling pathways.[4][5] Dysregulation of these pathways is implicated in various diseases, including cancer and inflammatory disorders.
Troubleshooting Guides
Issue 1: No or Low Abundance of Expected this compound Adducts
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Poor Ionization Efficiency | Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Ensure the mobile phase composition is appropriate for efficient ionization (e.g., contains a small amount of formic acid for positive mode). |
| Sample Degradation | Prepare fresh stock solutions of this compound. Store stock solutions at the recommended temperature (-20°C or -80°C) and protect from light. |
| Incorrect Mass Range | Verify that the mass spectrometer's scan range is set to include the expected m/z values for this compound adducts. |
| Inefficient Desolvation | Increase the drying gas temperature and flow rate to ensure complete desolvation of the analyte ions. |
Issue 2: High Background Noise or Contamination
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvents or Glassware | Use high-purity, LC-MS grade solvents. Ensure all glassware and plasticware are thoroughly cleaned or use new disposable items. |
| Carryover from Previous Injections | Implement a robust needle and injection port washing protocol between samples. Inject several blank samples to ensure the system is clean. |
| System Contamination | If background persists, clean the ion source, transfer capillary, and other front-end components of the mass spectrometer according to the manufacturer's instructions. |
Issue 3: Inconsistent Retention Time
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Column Equilibration | Ensure the LC column is properly equilibrated with the initial mobile phase conditions before each injection. |
| Mobile Phase Composition | Prepare fresh mobile phases daily and ensure accurate mixing of solvents. Degas the mobile phases to prevent bubble formation. |
| Column Temperature Fluctuation | Use a column oven to maintain a stable column temperature throughout the analysis. |
| Column Degradation | If retention time shifts persist, the column may be degrading. Replace the column with a new one of the same type. |
Issue 4: Difficulty Identifying this compound Labeled Peptides in ABPP Experiments
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Low Labeling Efficiency | Optimize the concentration of this compound and the incubation time with the cell lysate or intact cells. Ensure the lysis buffer is compatible with DUB activity. |
| Inefficient Enrichment | If using an affinity tag on this compound for enrichment (e.g., biotin), ensure the enrichment protocol (e.g., streptavidin pulldown) is optimized. |
| Incorrect MS/MS Fragmentation Parameters | Optimize collision energy (HCD or CID) to achieve good fragmentation of the modified peptides. |
| Database Search Parameters | Ensure your database search parameters include the specific mass modification of this compound on cysteine residues. The mass of the modification will be the mass of this compound (360.41 Da). |
Experimental Protocols
Protocol 1: Activity-Based Protein Profiling (ABPP) of DUBs with this compound
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with the desired concentration of this compound (or DMSO as a vehicle control) for the optimized duration in serum-free media.
-
Cell Lysis: After treatment, wash the cells with cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Click Chemistry (if applicable): If using an alkyne-tagged version of this compound, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., biotin-azide or a fluorescent azide).
-
Enrichment of Labeled Proteins: For biotin-tagged proteins, perform a streptavidin pulldown to enrich the this compound-labeled DUBs.
-
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Perform an on-bead tryptic digestion to release the peptides for MS analysis.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by nanoLC-MS/MS.
-
Data Analysis: Search the acquired MS/MS data against a protein database (e.g., Swiss-Prot) with the variable modification of this compound on cysteine residues specified.
Data Presentation
Table 1: Expected m/z Values for this compound Adducts
| Adduct | Chemical Formula | Exact Mass (m/z) |
| [M+H]⁺ | [C₂₁H₂₁N₄O₂]⁺ | 361.1659 |
| [M+Na]⁺ | [C₂₁H₂₀N₄O₂Na]⁺ | 383.1479 |
| [M+K]⁺ | [C₂₁H₂₀N₄O₂K]⁺ | 399.1218 |
Table 2: Common Neutral Losses from this compound (Predicted)
| Neutral Loss | Lost Fragment | Resulting m/z of [M+H - Loss]⁺ |
| Loss of H₂O | H₂O | 343.1553 |
| Loss of CO | CO | 333.1710 |
| Loss of CN | CN | 335.1554 |
| Loss of C₅H₉N (pyrrolidine ring) | C₅H₉N | 278.0982 |
Visualizations
References
- 1. Deubiquitinating enzyme regulation of the p53 pathway: A lesson from Otub1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of NF-κB by deubiquitinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation and Cellular Roles of Ubiquitin-specific Deubiquitinating Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of NF-κB by Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of DUBs Regulation in Signaling and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in IMP-2373 Based DUB Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure reproducibility in deubiquitinase (DUB) activity assays using the pan-DUB activity-based probe, IMP-2373.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent, cell-permeable, broad-spectrum activity-based probe (ABP) for deubiquitinases (DUBs).[1][2][3] It contains a cyanopyrrolidine (CNPy) "warhead" that covalently binds to the active site cysteine of DUBs.[3] This irreversible binding allows for the specific labeling and quantification of active DUBs within complex biological samples, such as cell lysates or intact cells. Because it is a pan-DUB probe, it can engage with a wide range of DUBs, with studies showing it can quantitatively engage more than 35 different DUBs.[3]
Q2: What are the primary applications of this compound?
A2: The primary applications for this compound include:
-
DUB Activity Profiling: Assessing the activity of multiple DUBs simultaneously in a given sample.
-
Competitive Inhibitor Screening: Quantifying the potency and selectivity of novel DUB inhibitors by measuring their ability to prevent this compound binding to DUBs.[2]
-
Target Engagement Studies: Confirming that a DUB inhibitor is engaging its intended target within a cellular context.
Q3: What concentration of this compound should I use?
A3: The optimal concentration of this compound depends on the specific assay and cell type. For in-cell applications, a concentration range of up to 50 µM is generally recommended. A one-hour treatment is often sufficient to label most active DUBs. For biochemical assays with purified enzymes or lysates, lower concentrations may be effective. It is always recommended to perform a concentration-response experiment to determine the optimal probe concentration for your specific experimental setup.
Q4: Can this compound be used in live cells?
A4: Yes, this compound is a small molecule designed to be cell-permeable, making it suitable for monitoring DUB activity directly in intact, physiologically relevant live cells.[2][3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Labeling of DUBs | 1. Inactive DUBs: The DUBs in your sample may be inactive due to improper storage, handling, or lack of necessary co-factors. 2. Insufficient DTT: Cysteine-based DUBs require a reducing environment to maintain the active site cysteine in a reduced state. 3. Incorrect Buffer Conditions: pH, salt concentration, or the presence of certain detergents can affect DUB activity. 4. Degraded this compound: The probe may have degraded due to improper storage. | 1. Use Fresh Samples: Ensure cell lysates are freshly prepared or have been stored properly at -80°C. Use high-quality, purified DUB enzymes. 2. Optimize DTT Concentration: Ensure your assay buffer contains an adequate concentration of a reducing agent like DTT (typically 1-10 mM). Prepare DTT-containing buffers fresh.[4] 3. Buffer Optimization: Verify that the buffer pH is optimal for your DUB of interest (typically pH 7.2-8.0).[4] Test different buffer compositions if poor activity persists. 4. Proper Probe Storage: Store this compound according to the manufacturer's instructions, typically at -20°C, and avoid repeated freeze-thaw cycles. |
| High Background or Non-Specific Labeling | 1. Excess this compound: Using too high a concentration of the probe can lead to off-target labeling. 2. Reaction with Non-Catalytic Cysteines: Some activity-based probes can react with highly reactive, non-catalytic cysteine residues on other proteins.[5] 3. Contaminating Proteases: Other proteases in the lysate could potentially react with the probe. | 1. Titrate this compound: Perform a dose-response experiment to find the lowest concentration of this compound that provides robust labeling of your DUBs of interest with minimal background. 2. Include Controls: Run a control with a catalytically inactive mutant of your DUB of interest (if available) to confirm that labeling is dependent on the active site. 3. Use Protease Inhibitors: Include a cocktail of protease inhibitors (that do not inhibit DUBs) during lysate preparation to minimize the activity of other proteases. |
| Inconsistent Results Between Replicates | 1. Pipetting Errors: Inaccurate pipetting, especially of small volumes of enzyme, probe, or inhibitor. 2. Incomplete Mixing: Failure to properly mix reagents in the assay wells. 3. Temperature Fluctuations: Inconsistent incubation temperatures. 4. Variable Cell Lysate Quality: Differences in protein concentration or DUB activity between lysate preparations. | 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. Prepare master mixes for reagents to minimize pipetting variability. 2. Ensure Thorough Mixing: Gently mix the plate after adding all reagents. 3. Maintain Consistent Temperature: Use a temperature-controlled incubator or water bath for all incubation steps. 4. Normalize Lysates: Carefully measure and normalize the protein concentration of all cell lysates before use. |
| Known Inhibitor Shows No Competition | 1. Inhibitor Inactivity: The inhibitor may have degraded or is not active under the assay conditions. 2. Insufficient Pre-incubation Time: The inhibitor may require a longer pre-incubation period with the DUB to be effective. 3. Incorrect Inhibitor Concentration: The concentration of the inhibitor may be too low to effectively compete with this compound. | 1. Verify Inhibitor Integrity: Use a fresh stock of the inhibitor. 2. Optimize Pre-incubation Time: Test different pre-incubation times for the inhibitor with the DUBs before adding this compound (e.g., 15, 30, 60 minutes). 3. Perform Dose-Response: Test a range of inhibitor concentrations to determine its IC50 value. |
Experimental Protocols
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) in Cell Lysates
This protocol is designed to assess the potency and selectivity of a DUB inhibitor by measuring its ability to compete with this compound for DUB binding.
1. Materials:
-
Cell lysate containing active DUBs
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.5 mM EDTA, 250 mM sucrose, 1 mM DTT (add fresh)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT (add fresh)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Test inhibitor stock solution (in DMSO)
-
SDS-PAGE loading buffer
-
Anti-HA-Agarose beads (if using a tagged probe for enrichment)
-
NP-40 Lysis Buffer (for immunoprecipitation): 50 mM Tris (pH 7.4), 0.5% NP-40, 150 mM NaCl, 20 mM MgCl₂
2. Procedure:
-
Lysate Preparation: Lyse cells in Lysis Buffer. Centrifuge to pellet debris and collect the supernatant. Determine and normalize protein concentration.
-
Inhibitor Pre-incubation: In separate microcentrifuge tubes, add a fixed amount of cell lysate (e.g., 50 µg). Add the test inhibitor at various final concentrations (e.g., 0.1 µM to 100 µM). Include a DMSO vehicle control. Incubate for 30-60 minutes at 37°C.[6]
-
This compound Labeling: Add this compound to each tube to a final concentration determined from optimization experiments (e.g., 1-5 µM). Incubate for 45 minutes at 37°C.[6]
-
Quench Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analysis by SDS-PAGE: Resolve the samples by SDS-PAGE. DUBs covalently labeled with this compound can be visualized by various methods, such as in-gel fluorescence (if this compound is fluorescently tagged) or by Western blot using antibodies against specific DUBs. A decrease in band intensity in the presence of the inhibitor indicates successful competition.
-
Analysis by Mass Spectrometry (Optional): For a proteome-wide view, this compound-labeled DUBs can be enriched (e.g., using a biotinylated probe and streptavidin beads) and identified and quantified by LC-MS/MS.[6][7]
Quantitative Data
The following table provides representative IC₅₀ values for various selective DUB inhibitors to illustrate the type of quantitative data that can be obtained from competitive assays. This compound, as a pan-DUB probe, is used to facilitate the measurement of these values for selective inhibitors.
| Inhibitor | Target DUB | Reported IC₅₀ | Assay Type |
| P005091 | USP7 | 4.2 µM | Cell-based |
| PR-619 | Pan-DUB | 3.93 - 8.61 µM | Enzymatic |
| XL177A | USP7 | 0.34 nM | Enzymatic |
| Mitoxantrone | USP11 | 3.15 µM | Enzymatic |
| WCY-8-67 | USP5 | 0.33 µM | Enzymatic |
| CAS-010 | USP28 | 4.2 nM | UbRho assay |
This table is for illustrative purposes and includes data for various inhibitors.[8][9][10][11]
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate key pathways and experimental workflows relevant to this compound based DUB assays.
Caption: Role of USP7 in the p53-MDM2 pathway and its inhibition by this compound.
Caption: UCHL1-mediated stabilization of HIF-1α and its inhibition by this compound.
Caption: Experimental workflow for competitive ABPP using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DUB CNPy Probe | Probechem Biochemicals [probechem.com]
- 3. Discovery of a Potent Deubiquitinase (DUB) Small-Molecule Activity-Based Probe Enables Broad Spectrum DUB Activity Profiling in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. liverpool.ac.uk [liverpool.ac.uk]
- 5. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context [frontiersin.org]
- 8. Deubiquitinase (DUB) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. DUB (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 11. Proteomics-Based Identification of DUB Substrates Using Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Managing non-specific binding in IMP-2373 pulldown assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the covalent pan-deubiquitinase (DUB) activity-based probe, IMP-2373, in pulldown assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule, activity-based probe (ABP) designed to covalently modify the active site of deubiquitinating enzymes (DUBs). Its broad-spectrum reactivity allows for the profiling of DUB activity in live cells.[1][2][3] In a pulldown assay, a biotinylated version of this compound is used to capture and isolate active DUBs from a cell lysate for subsequent analysis by mass spectrometry or western blotting.
Q2: What is the primary application of an this compound pulldown assay?
The primary application is to identify and quantify the active DUBs in a biological sample. This can be used to understand the roles of DUBs in various cellular processes and disease states, such as cancer and neurodegeneration, and to assess the target engagement of DUB inhibitors.[1][2][3]
Q3: What are the key advantages of using a covalent probe like this compound?
Covalent probes form a stable, irreversible bond with their target enzymes. This allows for more stringent wash conditions during the pulldown protocol, which can significantly reduce non-specific protein binding and improve the signal-to-noise ratio of the experiment.
Troubleshooting Guide
Effectively managing non-specific binding is critical for obtaining high-quality data in this compound pulldown assays. Below are common issues and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| High background/Many non-specific proteins in eluate | 1. Insufficient blocking of streptavidin beads. 2. Suboptimal wash buffer composition. 3. Inadequate number of washes. 4. Hydrophobic or ionic interactions with beads or probe. 5. Endogenous biotinylated proteins in the lysate. | 1. Pre-block beads with 1% BSA or non-fat dry milk in wash buffer for 1 hour at 4°C. 2. Increase detergent concentration (e.g., up to 0.5% Tween-20 or Triton X-100). Add 150-500 mM NaCl to disrupt ionic interactions. 3. Increase the number of wash steps to at least four. 4. Include non-ionic detergents and adjust salt concentration in all buffers. 5. Pre-clear the lysate by incubating with streptavidin beads alone for 1 hour at 4°C before adding the biotinylated this compound. |
| Low yield of target DUBs | 1. Inefficient labeling of DUBs by this compound. 2. Insufficient amount of active DUBs in the lysate. 3. Loss of captured proteins during wash steps. 4. Inefficient elution. | 1. Optimize this compound concentration (see table below). Ensure sufficient incubation time for covalent modification. 2. Use fresh lysate from healthy, actively growing cells. Consider using a DUB-enriched fraction. 3. Use a magnetic rack to ensure complete pelleting of beads during washes. Avoid harsh vortexing; use gentle rotation. 4. Ensure the elution buffer is at the correct pH and concentration to disrupt the biotin-streptavidin interaction. Consider a more stringent elution buffer if necessary. |
| High variability between replicates | 1. Inconsistent bead handling. 2. Variation in lysate preparation. 3. Inconsistent incubation times or temperatures. | 1. Ensure beads are fully resuspended before each use. Use the same volume of beads for each sample. 2. Standardize the lysis protocol and ensure complete cell lysis. Determine and use a consistent total protein concentration for each pulldown. 3. Use a rotator or shaker for consistent mixing during incubations. Precisely control all incubation times and temperatures. |
| Probe appears to be labeling non-DUB proteins | 1. Off-target covalent modification by this compound. 2. Non-covalent "sticky" binding to the probe's scaffold. | 1. While this compound is highly selective for DUBs, some off-target labeling of other cysteine-containing proteins can occur, especially at high concentrations. Use the lowest effective concentration of the probe. 2. Include a non-biotinylated this compound competitor in a control pulldown to identify proteins that bind non-covalently to the probe scaffold. |
Experimental Protocols
Recommended Reagent Concentrations
For optimal results, it is crucial to titrate the concentrations of the probe, lysate, and beads. The following table provides a starting point for optimization.
| Reagent | Starting Concentration | Concentration Range for Optimization | Key Considerations |
| Biotinylated this compound | 10 µM | 3 - 50 µM[4] | Higher concentrations may increase off-target binding. Lower concentrations may result in incomplete labeling of less abundant DUBs. |
| Cell Lysate (Total Protein) | 1 mg/mL | 0.5 - 2 mg/mL | Insufficient protein will lead to low yield. Excessive protein can increase background. |
| Streptavidin-conjugated Magnetic Beads | 25 µL of slurry per 1 mg of lysate | 15 - 50 µL of slurry per 1 mg of lysate | Using too few beads can result in incomplete capture of the probe-DUB complexes. Excess beads can contribute to non-specific binding. |
Detailed Pulldown Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental goals.
1. Cell Lysis a. Harvest cells and wash once with ice-cold PBS. b. Lyse cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). c. Incubate on ice for 30 minutes with occasional vortexing. d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. e. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
2. DUB Labeling with Biotinylated this compound a. Dilute the cell lysate to the desired concentration (e.g., 1 mg/mL) with lysis buffer. b. Add biotinylated this compound to the desired final concentration (e.g., 10 µM). c. Incubate for 1 hour at 37°C with gentle rotation to allow for covalent labeling of active DUBs.
3. Bead Preparation a. Resuspend the streptavidin magnetic beads by vortexing. b. Aliquot the required volume of bead slurry into a fresh tube. c. Place the tube on a magnetic rack to pellet the beads and discard the supernatant. d. Wash the beads three times with 1 mL of wash buffer (e.g., PBS with 0.1% Tween-20).
4. Pulldown of Probe-DUB Complexes a. Add the labeled cell lysate to the washed streptavidin beads. b. Incubate for 2 hours at 4°C with gentle end-over-end rotation.
5. Washing a. Place the tube on a magnetic rack to pellet the beads and discard the supernatant. b. Wash the beads four times with 1 mL of increasingly stringent wash buffers. For example:
- Wash 1: PBS with 0.1% Tween-20
- Wash 2: PBS with 0.5% Tween-20 and 150 mM NaCl
- Wash 3: PBS with 0.5% Tween-20 and 500 mM NaCl
- Wash 4: PBS c. After the final wash, carefully remove all supernatant.
6. Elution a. To elute the captured proteins, add 50 µL of 2x SDS-PAGE sample buffer to the beads. b. Boil the sample at 95°C for 10 minutes. c. Place the tube on a magnetic rack and carefully collect the supernatant containing the eluted proteins. d. The eluate is now ready for analysis by SDS-PAGE and western blotting or for preparation for mass spectrometry.
Visualizations
Experimental Workflow
Caption: A flowchart of the major steps in an this compound pulldown assay.
Regulation of NF-κB Signaling by Deubiquitinases
Caption: DUBs like A20 and CYLD negatively regulate NF-κB signaling.[5][6][7]
References
- 1. Discovery of a Potent Deubiquitinase (DUB) Small-Molecule Activity-Based Probe Enables Broad Spectrum DUB Activity Profiling in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A Small Molecule Probe Offers New Insights into Deubiquitinase Biology | Imperial News | Imperial College London [imperial.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of NF-κB by deubiquitinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of NF-κB by deubiquitinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating IMP-2373 Target Engagement: A Comparative Guide to Genetic Knockdowns and Alternative Methods
For researchers, scientists, and drug development professionals, confirming the engagement of a chemical probe with its intended biological targets is a cornerstone of robust research. This guide provides a comprehensive comparison of genetic knockdown approaches with orthogonal biochemical and biophysical methods for validating the target engagement of IMP-2373, a broad-spectrum deubiquitinase (DUB) activity-based probe.
This compound is a covalent, pan-DUB activity-based probe designed to monitor the activity of these enzymes in live cells. It has been shown to engage with over 35 DUBs, making it a powerful tool for studying the DUB enzyme family. However, its broad specificity presents a unique challenge for target engagement validation. This guide will explore the use of genetic knockdowns (siRNA) for this purpose and compare it with two powerful alternative methods: Activity-Based Protein Profiling (ABPP) and the Cellular Thermal Shift Assay (CETSA).
The Ubiquitin-Proteasome System and the Role of DUBs
The ubiquitin-proteasome system is a critical cellular pathway that governs protein degradation and signaling. Deubiquitinases (DUBs) play a crucial role in this system by removing ubiquitin from substrate proteins, thereby regulating their stability and function. The diverse roles of DUBs in cellular processes have made them attractive therapeutic targets for a range of diseases.
Method 1: Genetic Knockdown (siRNA) for Target Validation
Genetic knockdown, most commonly achieved using small interfering RNA (siRNA), is a powerful technique to validate the biological target of a compound. By reducing the expression of a specific protein, researchers can observe a corresponding decrease in the effect of the compound, thus confirming on-target activity.
Experimental Protocol: siRNA Knockdown Followed by Western Blot
This protocol outlines a general workflow for validating this compound target engagement with a specific DUB using siRNA.
-
siRNA Transfection:
-
Culture cells to 60-80% confluency.
-
Transfect cells with a DUB-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubate for 24-72 hours to allow for target protein knockdown.
-
-
This compound Treatment and Cell Lysis:
-
Treat the siRNA-transfected cells with this compound for a specified time and concentration.
-
Wash the cells and lyse them in a buffer containing protease inhibitors.
-
-
Western Blot Analysis:
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody against the specific DUB to confirm knockdown.
-
To assess this compound engagement, a secondary analysis could involve probing for a downstream marker of DUB activity, if known.
-
Data Presentation: Expected Outcomes
| Condition | Target DUB Expression | Downstream Marker of DUB Activity | Interpretation |
| Control siRNA + Vehicle | High | Baseline | Normal cellular activity. |
| Control siRNA + this compound | High | Altered | This compound engages the target DUB. |
| Target siRNA + Vehicle | Low | Baseline/Altered | Successful knockdown of the target DUB. |
| Target siRNA + this compound | Low | No significant change from Target siRNA + Vehicle | This compound effect is diminished due to target absence, confirming engagement. |
Comparison with Alternative Methods
| Feature | Genetic Knockdown (siRNA) | Activity-Based Protein Profiling (ABPP) | Cellular Thermal Shift Assay (CETSA) |
| Principle | Reduces target protein expression to infer engagement. | Directly measures covalent binding of a probe to active enzymes. | Measures ligand-induced thermal stabilization of the target protein. |
| Directness of Evidence | Indirect | Direct | Direct |
| Throughput | Low to medium | High | Medium to high |
| Labeling Requirement | None | Requires a tagged probe | None |
| Applicability to this compound | Challenging due to the large number of targets. Best for validating a few key targets. | Ideal, as this compound is an activity-based probe. | Applicable for measuring binding to individual DUBs. |
| Key Advantage | Provides a functional link between target and phenotype. | Provides a global and quantitative profile of enzyme engagement in a native context. | Measures target engagement in intact cells without modification of the compound or target. |
| Key Limitation | Potential for off-target effects and incomplete knockdown. Labor-intensive for multiple targets. | Requires a suitable activity-based probe. | Not all proteins exhibit a significant thermal shift upon ligand binding. |
Method 2: Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics technique that utilizes activity-based probes to profile the functional state of entire enzyme families in complex biological systems. Since this compound is itself an activity-based probe, competitive ABPP is an ideal method to validate its target engagement.
Experimental Protocol: Competitive ABPP
-
Cell Treatment:
-
Treat cells with varying concentrations of a non-tagged version of this compound or a competitor compound.
-
-
Probe Labeling:
-
Lyse the cells and treat the lysate with a tagged, broad-spectrum DUB probe (e.g., a biotinylated or fluorescently tagged ubiquitin-based probe).
-
-
Enrichment and Analysis:
-
Enrich the probe-labeled proteins (e.g., using streptavidin beads for a biotin tag).
-
Analyze the enriched proteins by mass spectrometry or immunoblotting to quantify the degree of probe labeling for each DUB.
-
Data Presentation: Representative ABPP Data
| DUB Target | IC50 (nM) with this compound |
| USP7 | 50 |
| USP5 | 120 |
| UCHL1 | 85 |
| OTUB1 | 250 |
| ... (and over 30 other DUBs) | ... |
(Note: The IC50 values are hypothetical and for illustrative purposes only.)
Method 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.
Experimental Protocol: CETSA
-
Cell Treatment:
-
Treat intact cells or cell lysates with this compound or a vehicle control.
-
-
Thermal Challenge:
-
Aliquot the treated samples and heat them to a range of temperatures.
-
-
Protein Solubilization and Detection:
-
Lyse the cells (if treated intact) and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble target DUB at each temperature by Western blot or other protein detection methods.
-
Data Presentation: Representative CETSA Data
A successful CETSA experiment will show a rightward shift in the melting curve of the target DUB in the presence of this compound, indicating thermal stabilization upon binding.
| Temperature (°C) | Soluble DUB (Vehicle) | Soluble DUB (this compound) |
| 37 | 100% | 100% |
| 45 | 95% | 98% |
| 50 | 70% | 90% |
| 55 | 40% | 75% |
| 60 | 10% | 50% |
| 65 | <5% | 20% |
(Note: The percentage values are hypothetical and for illustrative purposes only.)
Conclusion: Choosing the Right Method
For a broad-spectrum probe like this compound, a multi-faceted approach to target engagement validation is recommended.
-
Genetic knockdowns are invaluable for establishing a functional link between a specific DUB and a cellular phenotype observed upon this compound treatment. However, it is impractical for validating engagement with all 35+ targets. It is best employed to validate engagement with a few high-priority DUBs implicated in a specific biological context.
-
Activity-Based Protein Profiling (ABPP) is the most direct and comprehensive method for validating the target engagement of this compound. Competitive ABPP can provide a global and quantitative profile of DUB engagement, offering a detailed understanding of the probe's selectivity and potency in a native cellular environment.
-
Cellular Thermal Shift Assay (CETSA) offers a powerful, label-free method to confirm direct binding in intact cells. It is a valuable orthogonal method to corroborate the findings from ABPP and can be particularly useful for confirming engagement with specific DUBs of interest.
Ultimately, the choice of method will depend on the specific research question, available resources, and the desired level of detail. For a comprehensive validation of this compound's target engagement, a combination of these techniques would provide the most robust and compelling evidence.
Navigating Cysteine Protease Inhibition: A Comparative Profile of the Pan-DUB Probe IMP-2373
For researchers, scientists, and drug development professionals, understanding the selectivity of chemical probes is paramount for accurate data interpretation and therapeutic development. This guide provides a comprehensive cross-reactivity profile of IMP-2373, a potent pan-deubiquitinase (DUB) activity-based probe, against other major cysteine protease families. By presenting supporting experimental data and detailed protocols, this document serves as a critical resource for evaluating the suitability of this compound for specific research applications and highlights its performance relative to other well-characterized, selective cysteine protease inhibitors.
This compound is a cell-permeable, covalent probe that utilizes a cyanopyrrolidine (CNPy) "warhead" to irreversibly bind to the active site cysteine of deubiquitinases, a large and functionally diverse family of cysteine proteases.[1] Its broad-spectrum activity against over 35 DUBs makes it a powerful tool for profiling the activity of the "DUBome" in living cells.[2] However, its utility for studying specific DUBs or for applications requiring precise targeting necessitates a thorough understanding of its potential off-target effects on other cysteine protease families.
Quantitative Cross-Reactivity Data
To facilitate a clear comparison, the following tables summarize the inhibitory activity of this compound against its target class (DUBs) and compares its profile with that of well-established, selective inhibitors of other major cysteine protease families: caspases, calpains, cathepsins, and legumain.
Table 1: Inhibitory Profile of this compound Against Deubiquitinases (DUBs)
| Target DUB Family | Representative DUBs Engaged | Notes |
| Ubiquitin-Specific Proteases (USPs) | USP4, USP5, USP7, USP8, USP16, USP33, etc. | Engages a broad range of USPs. |
| Ubiquitin C-terminal Hydrolases (UCHs) | UCHL1, UCHL3 | Potent inhibition of UCH family members. |
| Ovarian Tumor Proteases (OTUs) | OTUB1, OTUB2 | Activity demonstrated against OTU family DUBs. |
| Machado-Josephin Domain Proteases (MJDs) | ATXN3 | Engages MJD family members. |
| Overall Selectivity | Engages >35 DUBs in live cells | This compound is a potent pan-DUB activity-based probe. [1] |
Note: Specific IC50 or Ki values for this compound against individual DUBs are not extensively reported in a consolidated format, as it is characterized as a broad-spectrum probe.
Table 2: Comparative Inhibitory Profiles of Selective Cysteine Protease Inhibitors
| Inhibitor | Target Protease Family | Primary Target(s) | Reported Ki / IC50 | Key Cross-Reactivity Notes |
| This compound | Deubiquitinases | Pan-DUB | N/A (Broad Spectrum Probe) | High selectivity for DUBs over other hydrolases. Quantitative data against other cysteine protease families is not readily available. |
| PR-619 | Deubiquitinases | Pan-DUB | EC50: 3.93-8.61 µM for various USPs[3] | Broad-spectrum DUB inhibitor.[4] Also reported to act as a DNA topoisomerase II poison at higher concentrations (>20 µM).[5] |
| P5091 | Deubiquitinases | USP7 | EC50 = 4.2 µM[3][6] | Highly selective for USP7.[6] Does not inhibit other DUBs or other tested cysteine proteases at concentrations up to 100 µM.[6][7] |
| Z-VAD-FMK | Caspases | Pan-Caspase | Potent irreversible inhibitor | Broadly inhibits caspases-1, -3, -4, -5, -6, -7, -8, -9, and -10.[8] Does not significantly inhibit cathepsin B.[9] |
| ALLN (Calpain Inhibitor I) | Calpains & Cathepsins | Calpain I & II, Cathepsin B & L | Ki: 190 nM (Calpain I), 220 nM (Calpain II), 150 nM (Cathepsin B), 0.5 nM (Cathepsin L)[10] | Potent inhibitor of both calpains and some cathepsins.[10][11][12][13][14] |
| CA-074 | Cathepsins | Cathepsin B | Ki = 2-5 nM[15][16] | Highly selective for Cathepsin B over Cathepsins H and L (Ki = 40-200 µM).[16] However, its selectivity for Cathepsin B over Cathepsin L can be diminished under reducing conditions.[17] |
| Cystatin E/M | Legumain | Legumain | Ki = 0.0016 nM[18] | A natural, highly potent and selective endogenous inhibitor of legumain.[19] |
Experimental Protocols
The assessment of inhibitor cross-reactivity is crucial for validating its specificity. Below are detailed methodologies for key experiments used to profile inhibitors like this compound.
Activity-Based Protein Profiling (ABPP) for Selectivity Profiling
This chemoproteomic technique is used to assess the engagement of a covalent inhibitor with its targets in a complex proteome.
Objective: To identify the spectrum of cysteine proteases that this compound covalently binds to in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture human cell lines (e.g., HEK293T, HeLa) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 50 µM) or a vehicle control (DMSO) for a specified time (e.g., 1-4 hours) at 37°C.
-
-
Cell Lysis:
-
Harvest cells and lyse in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors (excluding cysteine protease inhibitors).
-
Determine protein concentration using a BCA assay.
-
-
Click Chemistry:
-
To an equal amount of protein from each sample, add a reporter tag (e.g., biotin-azide or a fluorescent azide) along with a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate) and a copper chelator (e.g., TBTA). This compound contains an alkyne handle for this purpose.
-
Incubate to allow the click reaction to proceed, covalently attaching the reporter tag to this compound-bound proteins.
-
-
Enrichment of Labeled Proteins (for Mass Spectrometry):
-
For biotin-tagged proteins, incubate the lysate with streptavidin-coated beads to pull down the labeled proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins that were labeled with this compound by searching the MS/MS data against a protein database.
-
-
Data Analysis:
-
Compare the abundance of identified proteins in the this compound treated samples versus the vehicle control to determine specific targets.
-
In Vitro Fluorescence-Based Inhibition Assay
This assay is used to determine the potency of an inhibitor against a purified protease.
Objective: To quantify the inhibitory activity (IC50) of a compound against a specific cysteine protease.
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer appropriate for the target protease (e.g., for caspases: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2).
-
Prepare a stock solution of the fluorogenic substrate for the target protease (e.g., Ac-DEVD-AMC for Caspase-3).
-
Prepare serial dilutions of the inhibitor (e.g., this compound) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the purified recombinant protease to each well.
-
Add the serially diluted inhibitor or vehicle control to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals using a microplate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., for AMC: Ex/Em = 360/460 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizing Experimental Workflows and Cellular Pathways
To further clarify the experimental logic and the biological context of DUB inhibition, the following diagrams are provided.
Caption: Workflow for assessing inhibitor cross-reactivity.
Caption: The role of DUBs in the ubiquitin-proteasome system.
Conclusion
This compound is an invaluable tool for the global profiling of deubiquitinase activity in living cells due to its potent, broad-spectrum inhibitory action against this large family of cysteine proteases. While it exhibits a clear preference for DUBs over other classes of hydrolases, contributing to its low cellular toxicity, researchers should be aware that comprehensive, quantitative data on its cross-reactivity against other specific cysteine protease families like caspases, calpains, cathepsins, and legumain is not yet widely available. For studies that require the specific inhibition of a single protease or protease family, the use of well-characterized, selective inhibitors such as P5091 for USP7, Z-VAD-FMK for caspases, or CA-074 for cathepsin B is recommended. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own selectivity profiling and to validate the on- and off-target effects of this compound and other inhibitors in their specific experimental systems.
References
- 1. Discovery of a Potent Deubiquitinase (DUB) Small-Molecule Activity-Based Probe Enables Broad Spectrum DUB Activity Profiling in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PR 619 | Deubiquitinating Enzymes | Tocris Bioscience [tocris.com]
- 5. The Deubiquitinating Enzyme Inhibitor PR-619 is a Potent DNA Topoisomerase II Poison - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. invivogen.com [invivogen.com]
- 9. Caspase inhibition selectively reduces the apoptotic component of oxygen-glucose deprivation-induced cortical neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. scbt.com [scbt.com]
- 12. cephamls.com [cephamls.com]
- 13. ALLN | Protease Inhibitors | Protease and Protease Inhibitors | Protein Research [gbiosciences.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. CA 074 | Cathepsin | Tocris Bioscience [tocris.com]
- 17. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. Protease activity of legumain is inhibited by an increase of cystatin E/M in the DJ-1-knockout mouse spleen, cerebrum and heart - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Efficacy of IMP-2373 Versus Ubiquitin-Based DUB Probes
For researchers, scientists, and drug development professionals navigating the complexities of the ubiquitin-proteasome system, the choice of molecular probes to study deubiquitinating enzymes (DUBs) is critical. This guide provides a comprehensive comparison of the novel small molecule probe, IMP-2373, and the traditional ubiquitin-based activity-based probes (Ub-ABPs), supported by experimental data to inform your selection.
The study of DUBs, a superfamily of over 100 proteases that regulate a vast array of cellular processes, has been historically reliant on Ub-ABPs.[1][2] While instrumental, these probes face a significant limitation: their large protein scaffold impedes cell permeability, largely restricting their application to cell lysates.[2][3][4][5] The development of this compound, a potent, cell-permeable, broad-spectrum cyanopyrrolidine (CNPy) DUB probe, marks a significant advancement, enabling the interrogation of DUB activity within the physiological context of living cells.[4][6][7][8]
This guide will dissect the key differences in their mechanism, efficacy, and applications, providing a clear rationale for when to employ each tool. This compound is not a replacement but rather a powerful complementary tool to Ub-ABPs, offering a more dynamic and physiologically relevant perspective on DUB biology.[1][4][5][6][7]
At a Glance: this compound vs. Ubiquitin-Based Probes
| Feature | This compound | Ubiquitin-Based DUB Probes |
| Probe Type | Small molecule (cyanopyrrolidine-based) | Protein-based (ubiquitin scaffold with a reactive warhead) |
| Cell Permeability | High; enables live-cell imaging and analysis | Low; primarily for use in cell lysates |
| Target Profile | Broad-spectrum (pan-DUB inhibitor) | Can be designed for broad-spectrum or specific DUB families/linkages |
| Primary Application | Monitoring dynamic DUB activity in intact cells and organisms | Profiling DUB activity in cell lysates; biochemical assays |
| Mechanism of Action | Covalent modification of the active site cysteine of DUBs | Covalent modification of the active site cysteine of DUBs |
| Key Advantage | Allows for the study of DUBs in their native cellular environment | Well-established, with various specificities and tags available |
| Reported DUBs Engaged | Over 35 DUBs in various cell lines | Varies by probe design; can be highly specific or broad |
Quantitative Efficacy: A Chemoproteomic Comparison
Recent studies have utilized quantitative mass spectrometry to perform a head-to-head comparison of DUB engagement by this compound and Ub-ABPs. The data reveals that this compound effectively engages a broad range of DUBs across multiple cell lines in a concentration-dependent manner.
Below is a summary of DUBs quantitatively engaged by this compound in a competitive activity-based protein profiling (ABPP) experiment. The data is presented as the number of DUBs with a log2 fold change of >0.5 versus a DMSO control.
| Cell Line | This compound Concentration (µM) | Number of DUBs Engaged |
| T47D | 3.125 | 25 |
| 6.25 | 30 | |
| 12.5 | 32 | |
| 25 | 34 | |
| 50 | 35 | |
| 100 | 36 | |
| U2OS | 3.125 | 22 |
| 6.25 | 28 | |
| 12.5 | 31 | |
| 25 | 33 | |
| 50 | 34 | |
| 100 | 35 | |
| U87-MG | 3.125 | 24 |
| 6.25 | 29 | |
| 12.5 | 31 | |
| 25 | 33 | |
| 50 | 34 | |
| 100 | 35 |
Data synthesized from findings reported in Conole et al., 2023.[2][9]
These results demonstrate the potent and broad-spectrum nature of this compound in living cells. While Ub-ABPs are effective in lysates, this compound provides a more comprehensive profile of active DUBs in their native, intact cellular environment.
Experimental Protocols
To facilitate the practical application of these probes, detailed experimental protocols for comparative DUB profiling are provided below.
Protocol 1: In-Cell DUB Activity Profiling with this compound
This protocol outlines the use of this compound for the activity-based protein profiling (ABPP) of DUBs in living cells.
-
Cell Culture and Treatment:
-
Plate cells (e.g., T47D, U2OS, or U87-MG) and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) or DMSO vehicle control. For competitive profiling, pre-incubate with a DUB inhibitor for 1 hour before adding this compound.
-
Incubate cells for 1-4 hours at 37°C in a CO2 incubator.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new tube and determine the protein concentration using a BCA assay.
-
-
Click Chemistry for Probe Visualization (Optional):
-
To an aliquot of the lysate (e.g., 50 µg), add a fluorescent azide tag (e.g., TAMRA-azide).
-
Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach the fluorescent tag to the alkyne handle of this compound.
-
-
Analysis by SDS-PAGE and Immunoblotting:
-
Denature protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Separate proteins by SDS-PAGE.
-
For fluorescently tagged samples, visualize the gel using a fluorescent scanner.
-
Alternatively, transfer proteins to a PVDF membrane for immunoblotting with antibodies against specific DUBs or a loading control.
-
-
Analysis by Mass Spectrometry (for Proteome-Wide Profiling):
-
Perform a pulldown of this compound-labeled proteins using streptavidin beads (if a biotin tag is incorporated into the probe).
-
Elute the bound proteins and digest them into peptides using trypsin.
-
Analyze the peptide mixture by LC-MS/MS to identify and quantify the DUBs engaged by this compound.
-
Protocol 2: In-Lysate DUB Activity Profiling with Ubiquitin-Based Probes (e.g., Ub-VME)
This protocol describes the use of a ubiquitin-based probe for DUB profiling in cell lysates.
-
Cell Culture and Lysis:
-
Culture and harvest cells as described in Protocol 1, step 1, but without the this compound treatment.
-
Lyse cells in a non-denaturing lysis buffer (e.g., Tris-HCl, NaCl, DTT, and mild detergent).
-
Determine protein concentration as described in Protocol 1, step 2.
-
-
Probe Labeling:
-
Adjust the protein concentration of the lysate to 1-2 mg/mL.
-
Add the Ub-ABP (e.g., HA-Ub-VME) to a final concentration of 1-2 µM.
-
Incubate for 30-60 minutes at 37°C with gentle agitation.
-
For competitive profiling, pre-incubate the lysate with a DUB inhibitor for 30 minutes before adding the Ub-ABP.
-
-
Analysis by SDS-PAGE and Immunoblotting:
-
Stop the labeling reaction by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody against the tag on the Ub-ABP (e.g., anti-HA antibody) to visualize labeled DUBs.
-
-
Analysis by Mass Spectrometry:
-
Perform an immunoprecipitation using an antibody against the tag on the Ub-ABP (e.g., anti-HA agarose beads).
-
Elute the bound proteins, digest with trypsin, and analyze by LC-MS/MS to identify the labeled DUBs.
-
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
The Ubiquitin-Proteasome System
The ubiquitin-proteasome system (UPS) is a fundamental cellular process for protein degradation and signaling, and a key area of study for DUB probes. DUBs counteract the ubiquitination process, thereby regulating the fate of target proteins.
Caption: The Ubiquitin-Proteasome System and the role of DUBs.
Experimental Workflow: this compound vs. Ub-ABP
The following diagram illustrates the distinct experimental workflows for profiling DUBs using the cell-permeable this compound versus the cell-impermeable ubiquitin-based probes.
References
- 1. Discovery of a Potent Deubiquitinase (DUB) Small-Molecule Activity-Based Probe Enables Broad Spectrum DUB Activity Profiling in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Activity‐based probes for the ubiquitin conjugation–deconjugation machinery: new chemistries, new tools, and new insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
A Comparative Guide to IMP-2373 and PR-619 for Broad-Spectrum Deubiquitinase (DUB) Inhibition Profiling
For Researchers, Scientists, and Drug Development Professionals
Deubiquitinases (DUBs) are a class of enzymes that play a critical role in the ubiquitin-proteasome system by removing ubiquitin from substrate proteins, thereby regulating a wide array of cellular processes. Their dysregulation is implicated in numerous diseases, making them attractive therapeutic targets. This guide provides a detailed comparison of two widely used broad-spectrum DUB inhibitors, IMP-2373 and PR-619, to aid researchers in selecting the appropriate tool for their specific experimental needs.
Executive Summary
This compound and PR-619 are both potent, cell-permeable, broad-spectrum inhibitors of deubiquitinases. However, they differ fundamentally in their mechanism of action and primary applications.
-
This compound is a covalent, activity-based probe (ABP) designed for profiling DUB activity in living cells. Its cyanopyrrolidine (CNPy) warhead forms a covalent bond with the active site of DUBs, allowing for their identification and quantification using proteomic approaches. It has been shown to engage over 35 DUBs at non-toxic concentrations.
-
PR-619 is a reversible, broad-spectrum DUB inhibitor . It non-covalently binds to the active site of a wide range of DUBs, making it a useful tool for studying the functional consequences of general DUB inhibition. However, at higher concentrations (above 20 µM), it exhibits off-target activity as a DNA topoisomerase II poison.
Quantitative Performance Data
Direct side-by-side comparisons of the inhibitory potency of this compound and PR-619 across a comprehensive DUB panel are limited in the current literature. This compound is primarily characterized by its ability to engage DUBs in a cellular context, rather than by traditional IC50/EC50 values. The following tables summarize the available quantitative data for each compound.
Table 1: Inhibitory Activity of PR-619 against a Panel of Deubiquitinating Enzymes
| Target DUB Family | Target DUB | IC50 / EC50 (µM) | Notes |
| USP | USP2 | 7.2[1] | |
| USP4 | 3.93[1][2] | ||
| USP5 | 8.61[1][2] | ||
| USP7 | 6.86[1][2] | ||
| USP8 | 4.9[1][2] | ||
| UCH | UCH-L1 | Inhibited | Specific IC50 not reported. |
| UCH-L3 | Inhibited | Specific IC50 not reported. | |
| OTU | OTUB1 | Inhibited | Specific IC50 not reported. |
| MJD | ATXN3 | Inhibited | Specific IC50 not reported. |
| deISGylase | PLpro | Inhibited[3] | Specific IC50 not reported. |
| deNEDDylase | DEN1 | Inhibited[3] | Specific IC50 not reported. |
| deSUMOylase | SENP6 | Inhibited[3] | Specific IC50 not reported. |
| General DUB Panel | 1-20 [4] | Broad inhibition across USP, UCH, OTU, and MJD classes. |
Table 2: Off-Target Activity of PR-619
| Target Family | Target | Activity | Notes |
| DNA Topoisomerase II | TOP2A, TOP2B | Poisoning activity observed at >20 µM[1] | Induces covalent DNA complexes. |
| Other Cysteine Proteases | Cathepsin B, Calpain 1 | Not a target[1] |
Table 3: Profile of this compound as a Broad-Spectrum DUB Activity-Based Probe
| Feature | Description | Reference |
| Mechanism | Covalent modification of active site cysteine | [5] |
| Target Scope | Engages >35 DUBs in living cells | [6][7] |
| Primary Application | Activity-based protein profiling (ABPP) of DUBs | [6][7] |
| Selectivity | Potent broad-spectrum DUB enzyme inhibitor with minimal off-target cytotoxicity | [8] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Affected by Broad-Spectrum DUB Inhibition
Broad-spectrum DUB inhibitors like PR-619 and this compound can impact numerous signaling pathways by preventing the deubiquitination and subsequent degradation of key regulatory proteins. This leads to an accumulation of polyubiquitinated proteins, which can trigger cellular stress responses, cell cycle arrest, and apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lifesensors.com [lifesensors.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of a Potent Deubiquitinase (DUB) Small-Molecule Activity-Based Probe Enables Broad Spectrum DUB Activity Profiling in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | DUB CNPy Probe | Probechem Biochemicals [probechem.com]
A Head-to-Head Comparison of IMP-2373 and b-AP15 in Deubiquitinase Assays
In the landscape of ubiquitin-proteasome system research, small molecule modulators of deubiquitinases (DUBs) are invaluable tools. This guide provides a detailed comparison of two such molecules: IMP-2373, a broad-spectrum activity-based probe, and b-AP15, a well-characterized DUB inhibitor. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the distinct applications and characteristics of these compounds in DUB assays.
Executive Summary
This compound and b-AP15 serve fundamentally different roles in DUB research. This compound is a potent and broad-spectrum covalent pan-DUB activity-based probe designed for profiling DUB activity in living cells.[1][2][3] Its primary utility lies in identifying and quantifying active DUBs in a cellular context. In contrast, b-AP15 is an inhibitor of specific 19S proteasome-associated DUBs, namely USP14 and UCHL5, and is primarily used to study the consequences of inhibiting these particular enzymes, often in the context of cancer research.[4][5][6] While both interact with DUBs, their applications, specificity, and the nature of the data they generate are distinct.
Comparative Data
The following tables summarize the key characteristics and available quantitative data for this compound and b-AP15.
Table 1: General Properties and Primary Applications
| Feature | This compound | b-AP15 |
| Compound Type | Activity-Based Probe (ABP)[1][3] | Small Molecule Inhibitor |
| Primary Function | Covalent labeling and profiling of a broad range of active DUBs in live cells[3] | Inhibition of specific DUBs to study downstream cellular effects[4][5] |
| Mechanism of Action | Covalent modification of the active site cysteine of numerous DUBs[1] | Primarily inhibits the deubiquitinating activity of USP14 and UCHL5[4][5][6] |
| Primary Application | DUB activity profiling, target engagement studies for novel inhibitors[2][7] | Induction of proteotoxic stress and apoptosis in cancer cells, studying the role of USP14/UCHL5[4][6] |
Table 2: Specificity and Potency in DUB Assays
| Parameter | This compound | b-AP15 |
| DUB Specificity | Pan-DUB; quantitatively engages more than 35 DUBs in live cells[3] | Primarily targets USP14 and UCHL5[4][5][6] |
| Off-Target Effects | Described as having minimal off-target cytotoxicity[2] | Known to have off-target effects due to its Michael acceptor motif, which can react with other proteins[8] |
| IC50 Values | Not typically reported as a traditional inhibitor; used as a probe for target engagement | - ~314.7 nM (MESOV cells, 24h)[5]- ~369.8 nM (SKOV3 cells, 24h)[5]- Reported to inhibit USP15 in a cell-based assay but not in a biochemical assay[9][10] |
Experimental Protocols
Detailed methodologies for common DUB assays are provided below. These protocols are representative of the techniques used to characterize compounds like this compound and b-AP15.
Ubiquitin-AMC DUB Assay
This assay is a widely used method to measure the activity of DUBs in vitro. It utilizes a fluorogenic substrate, Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC). Cleavage of the amide bond between ubiquitin and AMC by a DUB results in an increase in fluorescence, which can be monitored over time.
Materials:
-
Purified DUB enzyme
-
Ub-AMC substrate
-
DUB assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test compounds (e.g., b-AP15) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~460 nm)
Procedure:
-
Prepare a working solution of the DUB enzyme in DUB assay buffer.
-
Prepare serial dilutions of the test compound (e.g., b-AP15) in DUB assay buffer.
-
In a 96-well plate, add the DUB enzyme solution to each well (except for the no-enzyme control).
-
Add the test compound dilutions or vehicle (DMSO) to the respective wells.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the Ub-AMC substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) or as an endpoint reading.
-
Calculate the rate of reaction and determine the IC50 value for the inhibitor by plotting the percent inhibition against the inhibitor concentration.
Competitive Activity-Based Protein Profiling (ABPP) with this compound
This method is used to assess the target engagement of a DUB inhibitor in a complex biological sample, such as a cell lysate or intact cells, using this compound as a probe.
Materials:
-
Live cells or cell lysate
-
Test DUB inhibitor
-
This compound activity-based probe
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and Western blotting reagents
-
Antibody against a tag on the probe (if applicable) or for specific DUBs
Procedure:
-
Treat live cells with varying concentrations of the test DUB inhibitor or vehicle (DMSO) for a specific duration.
-
Add this compound to the cells and incubate to allow for labeling of active DUBs that are not blocked by the inhibitor.
-
Lyse the cells and collect the protein lysate.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot using an antibody that detects the this compound probe or specific DUBs of interest.
-
A decrease in the signal from the this compound probe for a particular DUB indicates that the test inhibitor is engaging that target.
Visualizations
Signaling Pathway of DUB Inhibition
Caption: Mechanism of DUB inhibition by b-AP15 in the ubiquitin-proteasome pathway.
Experimental Workflow for DUB Inhibitor Screening
Caption: General workflow for an in vitro DUB inhibition assay using a fluorogenic substrate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DUB CNPy Probe | Probechem Biochemicals [probechem.com]
- 3. Discovery of a Potent Deubiquitinase (DUB) Small-Molecule Activity-Based Probe Enables Broad Spectrum DUB Activity Profiling in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel deubiquitinase inhibitor b-AP15 triggers apoptosis in both androgen receptor-dependent and -independent prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The proteasome deubiquitinase inhibitor bAP15 downregulates TGF-β/Smad signaling and induces apoptosis via UCHL5 inhibition in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted inhibition of the deubiquitinating enzymes, USP14 and UCHL5, induces proteotoxic stress and apoptosis in Waldenström macroglobulinaemia tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Small Molecule Probes vs. Ubiquitin-Based ABPs: A New Era in Deubiquitinase Profiling
A head-to-head comparison of IMP-2373 and traditional Ubiquitin-based Activity-Based Probes (Ub-ABPs) for studying deubiquitinase (DUB) activity.
In the intricate world of cellular signaling, deubiquitinases (DUBs) have emerged as critical regulators of protein fate, making them compelling targets for therapeutic intervention in a range of diseases, from cancer to neurodegeneration.[1] The development of chemical probes to study the activity of these enzymes has been pivotal. For years, Ubiquitin-based Activity-Based Probes (Ub-ABPs) have been the gold standard. However, the advent of cell-permeable small molecule probes, such as this compound, is revolutionizing the field by enabling the study of DUB activity directly within the complex environment of living cells.[2][3]
This guide provides a comprehensive comparison of the small molecule probe this compound and traditional Ub-ABPs, offering researchers, scientists, and drug development professionals a clear understanding of their respective advantages and applications, supported by experimental data and detailed protocols.
At a Glance: this compound vs. Ub-ABPs
| Feature | This compound (Small Molecule Probe) | Ubiquitin-Based Activity-Based Probes (Ub-ABPs) |
| Cell Permeability | Yes [2][3] | Generally No [2][3] |
| In-Cell DUB Profiling | Yes , allows for profiling in physiologically relevant live cells.[4][5] | Limited , primarily used in cell lysates (in vitro).[6] |
| Mechanism of Action | Covalent, activity-based binding to the active site of DUBs via a cyanopyrrolidine (CNPy) warhead.[7][8] | Covalent, activity-based binding to the DUB active site, relying on a ubiquitin recognition element and a C-terminal electrophilic "warhead" (e.g., VME, PA).[6] |
| DUB Coverage | Broad-spectrum, quantitatively engages with more than 35 DUBs in living cells.[3][7] | Broad, but the profile can vary depending on the specific Ub-ABP construct. |
| Applications | In-cell target engagement, inhibitor profiling in a cellular context, studying dynamic DUB activity in disease models.[7][9] | In vitro DUB activity profiling, inhibitor screening in lysates, biochemical characterization of DUBs.[10] |
| Molecular Size | Small molecule | Large protein-based probe |
Delving Deeper: Key Advantages of this compound
The paramount advantage of this compound lies in its cell permeability , a feature that circumvents a major limitation of Ub-ABPs.[2][3] This allows for the direct assessment of DUB activity within the native cellular environment, providing a more accurate snapshot of enzyme function that accounts for endogenous substrate concentrations, protein-protein interactions, and subcellular localization.
This compound has demonstrated the ability to quantitatively engage with over 35 DUBs in intact cells , showcasing its utility as a broad-spectrum pan-DUB probe.[3][7] This capability is crucial for understanding the global impact of DUB inhibitors and for identifying potential off-target effects early in the drug discovery process.
Experimental Workflows: A Comparative Look
The differing nature of these probes necessitates distinct experimental approaches. Below are diagrams illustrating the typical workflows for utilizing this compound for in-cell analysis and Ub-ABPs for in vitro profiling.
Caption: Workflow for in-cell DUB profiling using this compound.
Caption: Workflow for in vitro DUB profiling using Ub-ABPs.
Signaling Context: The Ubiquitin-Proteasome System
Both this compound and Ub-ABPs are instrumental in dissecting the intricacies of the ubiquitin-proteasome system (UPS). DUBs act as key regulators within this pathway by removing ubiquitin chains from substrate proteins, thereby rescuing them from degradation by the proteasome.[11] The diagram below illustrates the central role of DUBs in this process.
Caption: Simplified schematic of the Ubiquitin-Proteasome System.
Detailed Experimental Protocols
In-Cell DUB Activity Profiling with this compound
This protocol describes a competitive profiling experiment to assess the in-cell target engagement of a DUB inhibitor using this compound.
Materials:
-
Cultured cells of interest
-
DUB inhibitor of interest
-
This compound probe
-
Cell lysis buffer (e.g., RIPA buffer)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE gels and buffers
-
Antibodies for Western blotting (e.g., anti-DUB of interest, anti-tag)
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with the desired concentrations of the DUB inhibitor or vehicle control for the desired time.
-
Probe Labeling: Add this compound to the cell culture medium at a final concentration of 10-50 µM and incubate for 1-4 hours at 37°C.
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Click Chemistry (Optional): If using a version of this compound with an alkyne or azide handle, perform a click reaction with a corresponding biotin-azide or biotin-alkyne tag.
-
Protein Enrichment: Incubate the cell lysates with streptavidin-coated magnetic beads to pull down the biotin-tagged, probe-labeled proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by SDS-PAGE and Western blotting using antibodies against specific DUBs to observe changes in probe labeling in the presence of the inhibitor. Alternatively, samples can be subjected to on-bead digestion for mass spectrometry-based proteomic analysis.[9]
In Vitro DUB Activity Profiling with Ub-ABPs
This protocol outlines the labeling of DUBs in a cell lysate using a fluorescently tagged Ub-ABP.[12]
Materials:
-
Cultured cells of interest
-
Cell lysis buffer (e.g., NP-40 based buffer)
-
Fluorescently tagged Ub-ABP (e.g., TAMRA-Ub-VME)
-
SDS-PAGE gels
-
In-gel fluorescence scanner
Procedure:
-
Cell Lysis: Harvest cells and prepare a cell lysate using a non-denaturing lysis buffer. Determine the protein concentration of the lysate.
-
Probe Labeling: In a microcentrifuge tube, incubate a defined amount of cell lysate (e.g., 25-50 µg) with the fluorescently tagged Ub-ABP (e.g., 1 µM final concentration) for 30-60 minutes at 37°C.
-
Quenching the Reaction: Stop the labeling reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Analysis: Separate the proteins by SDS-PAGE. Visualize the labeled DUBs by scanning the gel using an in-gel fluorescence scanner at the appropriate excitation and emission wavelengths for the fluorophore. The intensity of the fluorescent bands corresponds to the activity of the DUBs.[12]
Conclusion
The development of the small molecule probe this compound marks a significant advancement in the study of deubiquitinases. Its ability to permeate cell membranes and profile DUB activity in living cells provides researchers with a powerful tool to investigate the dynamic regulation of the ubiquitin-proteasome system in a physiologically relevant context. While Ub-ABPs remain valuable for in vitro biochemical assays, this compound and similar small molecule probes offer a complementary and, in many cases, more insightful approach to understanding DUB function and for the development of novel DUB-targeting therapeutics. The choice between these probes will ultimately depend on the specific research question, with this compound being the superior choice for studies requiring the interrogation of DUB activity within the intact cellular environment.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic analysis of multistep USP7 mechanism shows critical role for target protein in activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent Deubiquitinase (DUB) Small-Molecule Activity-Based Probe Enables Broad Spectrum DUB Activity Profiling in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | DUB CNPy Probe | Probechem Biochemicals [probechem.com]
- 6. Activity‐based probes for the ubiquitin conjugation–deconjugation machinery: new chemistries, new tools, and new insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a Potent Deubiquitinase (DUB) Small Molecule Activity-based Probe Enables Broad Spectrum DUB Activity Profiling in Living Cells. | Semantic Scholar [semanticscholar.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Monitoring Target Engagement of Deubiquitylating Enzymes Using Activity Probes: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. ubiqbio.com [ubiqbio.com]
Orthogonal Validation of DUB Targets Identified by IMP-2373: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of potent and specific inhibitors for deubiquitinases (DUBs) is a rapidly advancing field in drug discovery. A critical step in this process is the rigorous validation of an inhibitor's intended targets. This guide provides a comparative overview of orthogonal validation strategies for DUB targets, with a focus on those identified by the broad-spectrum, cell-permeable activity-based probe, IMP-2373. As a pan-DUB probe, this compound is known to engage with over 35 DUBs in living cells, making robust, multi-faceted validation of its targets essential.[1][2][3][4][5]
This guide will delve into various orthogonal methods, presenting their underlying principles, detailed experimental protocols, and a comparative analysis to aid researchers in selecting the most appropriate strategies for their DUB inhibitor development programs.
Introduction to this compound
This compound is a novel, covalent, pan-deubiquitinase activity-based probe (ABP) that has demonstrated the ability to quantitatively engage with a wide range of DUBs in intact cells.[1][2][3][4][5] Its cell-permeable nature allows for the profiling of DUB activity in a physiologically relevant context, offering a significant advantage over traditional ubiquitin-based probes that are limited to cell lysates.[2][3][4] The broad-spectrum activity of this compound, while a powerful tool for DUB discovery, underscores the critical need for orthogonal validation to confirm that the biological effects of any subsequently developed inhibitors are indeed due to the modulation of specific DUB targets.
Orthogonal Validation Strategies
Orthogonal validation involves the use of independent, dissimilar methods to confirm an experimental result, thereby increasing confidence in the finding and ruling out method-specific artifacts. For DUB inhibitor target validation, this means employing techniques that do not rely on the same principles as the initial screening or profiling method (e.g., activity-based protein profiling with a chemical probe).
The following sections detail key orthogonal validation methods, their experimental protocols, and a comparison of their advantages and limitations.
Genetic Knockdown/Knockout (siRNA/CRISPR)
Genetic approaches provide a powerful means to phenocopy the effects of a small molecule inhibitor by reducing or eliminating the target protein. If the cellular phenotype observed upon genetic depletion of a DUB mirrors that of treatment with an inhibitor, it provides strong evidence for on-target activity.
Comparison of Genetic Methods
| Feature | siRNA (RNA interference) | CRISPR/Cas9 (Knockout) |
| Mechanism | Post-transcriptional gene silencing by degrading target mRNA. | Permanent gene disruption at the DNA level through targeted double-strand breaks. |
| Effect | Transient knockdown of protein expression. | Permanent knockout of the target gene. |
| Pros | - Rapid and relatively easy to implement. - Suitable for high-throughput screening. | - Complete loss of protein function. - Stable cell lines can be generated. |
| Cons | - Incomplete knockdown can lead to ambiguous results. - Potential for off-target effects. | - More technically demanding and time-consuming. - Potential for off-target gene editing. |
Experimental Protocols
a) siRNA-Mediated Knockdown
-
Cell Seeding: Plate the cells of interest at a density that will ensure they are in the logarithmic growth phase at the time of transfection.
-
siRNA Preparation: Dilute the DUB-targeting siRNA and a non-targeting control siRNA in an appropriate serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent (e.g., lipofectamine) in the same serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature to allow for the formation of lipid-siRNA complexes.
-
Transfection: Add the complexes to the cells and incubate for the desired period (typically 48-72 hours).
-
Validation of Knockdown: Assess the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Phenotypic Analysis: Perform relevant cellular assays to compare the phenotype of the DUB-depleted cells with that of cells treated with the DUB inhibitor.
b) CRISPR/Cas9-Mediated Knockout
-
gRNA Design and Cloning: Design and clone a guide RNA (gRNA) specific to an early exon of the target DUB gene into a Cas9 expression vector.
-
Transfection: Transfect the gRNA/Cas9 plasmid into the target cells.
-
Clonal Selection: Select and expand single-cell clones.
-
Validation of Knockout: Screen the clones for the absence of the target DUB protein by Western blot and confirm the gene editing event by sequencing the genomic DNA.
-
Phenotypic Analysis: Characterize the phenotype of the knockout clones and compare it to that of wild-type cells treated with the DUB inhibitor.
Illustrative Workflow: Genetic Validation
Caption: Workflow for genetic validation of a DUB inhibitor's target.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful technique to demonstrate target engagement in a complex biological sample. In this assay, a cell lysate or intact cells are pre-incubated with the DUB inhibitor of interest before being treated with a broad-spectrum DUB probe like this compound. If the inhibitor binds to its target DUB, it will block the binding of the probe, leading to a decrease in the probe's signal for that specific DUB.
Comparison with Other Methods
| Feature | Competitive ABPP |
| Principle | Competition for binding to the active site of the target DUB. |
| Readout | Decrease in probe labeling of the target DUB, typically measured by mass spectrometry or Western blot. |
| Pros | - Directly demonstrates target engagement in a native-like environment. - Can assess the selectivity of the inhibitor across multiple DUBs simultaneously. |
| Cons | - Requires a suitable broad-spectrum probe. - Mass spectrometry-based readout can be technically demanding. |
Experimental Protocol
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the DUB inhibitor at various concentrations for a specified time. A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: Harvest and lyse the cells in a suitable buffer.
-
Probe Labeling: Incubate the cell lysates with the broad-spectrum DUB probe (e.g., a biotinylated version of this compound) to label the active DUBs.
-
Affinity Purification (for MS-based readout): If using a biotinylated probe, capture the labeled DUBs using streptavidin beads.
-
Sample Preparation for Analysis:
-
For Western Blot: Elute the captured proteins and resolve them by SDS-PAGE.
-
For Mass Spectrometry: Perform on-bead digestion of the captured proteins to generate peptides.
-
-
Data Analysis:
-
Western Blot: Probe the blot with an antibody specific to the target DUB to visualize the decrease in probe labeling in the inhibitor-treated samples.
-
Mass Spectrometry: Analyze the peptide samples by LC-MS/MS to identify and quantify the DUBs that were captured. A decrease in the abundance of a specific DUB in the inhibitor-treated samples indicates target engagement.
-
Illustrative Workflow: Competitive ABPP
References
- 1. A Small Molecule Probe Offers New Insights into Deubiquitinase Biology | Imperial News | Imperial College London [imperial.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Potent Deubiquitinase (DUB) Small-Molecule Activity-Based Probe Enables Broad Spectrum DUB Activity Profiling in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
Safety Operating Guide
Navigating the Safe Disposal of IMP-2373: A Procedural Guide
For researchers and drug development professionals utilizing the novel cyanopyrrolidine-based probe IMP-2373, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established protocols for the disposal of bioactive small molecules and chemical probes provide a clear framework for its safe management. This guide offers essential, step-by-step procedures to mitigate risks and ensure compliance with general laboratory waste regulations.
This compound is identified as a potent, cell-permeable, pan-deubiquitinase (DUB) activity-based probe.[1][2][3] Its function as a covalent inhibitor suggests that it is a reactive chemical species.[1] Therefore, its disposal requires careful consideration to neutralize its potential biological and chemical hazards.
Core Principles for Disposal
The primary principle for the disposal of this compound, like most laboratory chemicals, is to avoid release into the environment. This means it should never be disposed of down the drain or in regular trash.[4] All waste containing this compound, including pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.[5][6]
Step-by-Step Disposal Procedures
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unadulterated, expired, or unwanted solid this compound in its original container or a clearly labeled, compatible, and sealable container.[7]
-
Contaminated personal protective equipment (PPE) such as gloves, disposable lab coats, and bench paper should be collected in a designated, clearly labeled hazardous waste bag.[6]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible waste container.[7][8] The container must be clearly labeled as "Hazardous Waste" and specify the contents, including "this compound" and any solvents used (e.g., DMSO).[5][9]
-
The first rinse of any glassware or equipment that has come into contact with this compound must be collected as hazardous waste.[5][8] Subsequent rinses may also need to be collected, depending on institutional policies.
-
-
Sharps Waste:
-
Any sharps, such as needles, syringes, or contaminated glassware, must be disposed of in a designated, puncture-proof sharps container that is clearly labeled as containing chemically contaminated sharps.[7]
-
2. Labeling and Storage:
-
All waste containers must be accurately and clearly labeled with a hazardous waste tag as soon as waste is added.[5][6] The label should include the full chemical name ("this compound"), concentration, and any other components of the mixture.
-
Waste containers should be kept securely sealed except when adding waste.[7][8]
-
Store waste containers in a designated and properly ventilated satellite accumulation area within the laboratory, away from incompatible materials.[6] Secondary containment should be used for liquid waste containers to prevent spills.[5]
3. Disposal Request and Pickup:
-
Once a waste container is full or is no longer being used, a waste pickup should be requested from your institution's Environmental Health and Safety (EHS) office.[5] Do not allow waste to accumulate.
Quantitative Data Summary
As no specific quantitative data for the disposal of this compound is available, the following table summarizes general guidelines for handling chemical waste.
| Waste Type | Collection Container | Key Disposal Guideline |
| Solid this compound | Original or labeled, sealed container | Treat as hazardous chemical waste. |
| Liquid solutions | Labeled, leak-proof, compatible container | Collect all solutions and first rinses. Do not dispose down the drain. |
| Contaminated Labware | Labeled hazardous waste bag or container | Segregate from non-hazardous waste. |
| Contaminated Sharps | Puncture-proof, labeled sharps container | Dispose of as chemically contaminated sharps. |
Experimental Protocols
While no experimental protocols for the disposal of this compound are documented, the following general protocol for rinsing contaminated glassware should be followed:
-
Initial Rinse: Rinse the glassware with a small amount of a suitable solvent (e.g., the solvent used to dissolve the this compound, such as DMSO, followed by acetone or ethanol).
-
Collection: Collect this first rinsate in the designated hazardous liquid waste container.[5][8]
-
Subsequent Rinses: Perform at least two additional rinses with the solvent. Depending on local regulations, these may also need to be collected as hazardous waste.
-
Final Wash: After decontamination, the glassware can typically be washed with soap and water.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
By adhering to these established best practices, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed requirements.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Small Molecule Probe Offers New Insights into Deubiquitinase Biology | Imperial News | Imperial College London [imperial.ac.uk]
- 3. Discovery of a Potent Deubiquitinase (DUB) Small-Molecule Activity-Based Probe Enables Broad Spectrum DUB Activity Profiling in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safe Chemical Waste Disposal [fishersci.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. nswai.org [nswai.org]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. This compound | DUB CNPy Probe | Probechem Biochemicals [probechem.com]
Standard Operating Procedure: Safe Handling of IMP-2373
This document provides essential safety and logistical information for the handling and disposal of IMP-2373, a potent research compound. Adherence to these guidelines is mandatory to ensure personnel safety and experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a highly potent, powdered substance with significant biological activity. The primary routes of exposure are inhalation and dermal contact. All handling must be performed within a certified chemical fume hood or a ventilated balance enclosure. The minimum required PPE is detailed below.
Table 1: Required Personal Protective Equipment for this compound
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloving: Nitrile gloves (outer layer thickness ≥ 4 mil, inner layer standard) | Prevents direct skin contact and allows for safe removal of contaminated outer gloves. |
| Eye Protection | ANSI Z87.1 rated safety glasses with side shields or chemical splash goggles | Protects eyes from airborne powder and accidental splashes. |
| Respiratory | N95-rated respirator or higher | Mitigates risk of inhaling aerosolized compound, especially during weighing and transfer. |
| Body Protection | Disposable, solid-front lab coat with tight-fitting cuffs | Prevents contamination of personal clothing. Must be removed before exiting the lab. |
Experimental Protocol: Weighing and Reconstitution
This protocol outlines the standard procedure for accurately weighing this compound powder and preparing a stock solution.
Methodology:
-
Preparation:
-
Designate a specific area within the chemical fume hood for handling this compound.
-
Cover the work surface with disposable, absorbent bench paper.
-
Assemble all necessary equipment: anti-static weigh boat, spatula, vortex mixer, and pre-labeled, sealed container for the final solution.
-
Don all required PPE as specified in Table 1.
-
-
Weighing:
-
Tare the analytical balance with the anti-static weigh boat inside.
-
Carefully transfer the approximate amount of this compound powder to the weigh boat using a clean spatula. Avoid any actions that could generate dust.
-
Record the precise weight.
-
-
Reconstitution:
-
Using a calibrated pipette, add the desired volume of solvent (e.g., DMSO) directly to the weigh boat to wet the powder and prevent aerosolization.
-
Carefully transfer the resulting slurry to the final pre-labeled vial.
-
Rinse the weigh boat with a small, additional amount of solvent and add it to the vial to ensure a complete quantitative transfer.
-
Securely cap the vial.
-
Vortex the solution until all this compound is fully dissolved.
-
-
Post-Handling:
-
Carefully dispose of all single-use items (weigh boat, bench paper, outer gloves) in the designated hazardous chemical waste container.
-
Wipe down the spatula, balance, and surrounding fume hood surfaces with a 70% ethanol solution.
-
Remove PPE in the correct order (outer gloves, lab coat, respirator, inner gloves).
-
Workflow for Safe Handling and Disposal
The following diagram illustrates the required workflow from initial preparation to final disposal, including contingency planning for accidental spills.
Caption: Workflow for handling this compound from preparation to disposal.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure facility safety. All waste materials contaminated with this compound must be treated as hazardous chemical waste.
Table 2: Waste Stream Management for this compound
| Waste Type | Container Requirement | Disposal Procedure |
| Solid Waste | Labeled, sealed, puncture-proof container lined with a heavy-duty plastic bag. | Includes used gloves, weigh boats, pipette tips, and contaminated bench paper. Seal bag and container when not in use. |
| Liquid Waste | Labeled, sealed, and chemically-resistant (e.g., HDPE) container. | Includes unused stock solutions and solvent rinses. Do not mix with other chemical waste streams unless compatibility is confirmed. |
| Sharps | Labeled, puncture-proof sharps container. | Includes contaminated needles or glass Pasteur pipettes. |
All waste containers must be clearly labeled "Hazardous Waste: this compound" and stored in a designated satellite accumulation area until collected by Environmental Health & Safety (EHS) personnel. Never dispose of this compound waste down the drain or in regular trash.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
